Product packaging for 4-Bromo-5-nitrobenzo[d]thiazole(Cat. No.:CAS No. 208458-74-6)

4-Bromo-5-nitrobenzo[d]thiazole

Cat. No.: B1396661
CAS No.: 208458-74-6
M. Wt: 259.08 g/mol
InChI Key: VQGYOAMVSSIWHF-UHFFFAOYSA-N
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Description

4-Bromo-5-nitrobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H3BrN2O2S and its molecular weight is 259.08 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrN2O2S B1396661 4-Bromo-5-nitrobenzo[d]thiazole CAS No. 208458-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-6-4(10(11)12)1-2-5-7(6)9-3-13-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGYOAMVSSIWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1[N+](=O)[O-])Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Bromo-5-nitrobenzo[d]thiazole is a substituted heterocyclic compound built upon a benzothiazole core. Its structure is characterized by a bromine atom at the 4-position and a nitro group at the 5-position, making it a strategically important intermediate in synthetic organic chemistry. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system, activating the molecule for specific transformations. This guide provides a summary of its known properties, predicted spectral characteristics, and its utility as a versatile building block for the synthesis of more complex molecules relevant to researchers in materials science and drug discovery.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound combines a benzene ring fused to a thiazole ring. The placement of the bromo and nitro substituents is key to its chemical behavior.

Figure 1: 2D Molecular Structure of this compound.

Below is a summary of its key physicochemical properties compiled from available chemical databases.

PropertyValueReference
Molecular Formula C₇H₃BrN₂O₂S[1][2]
Molecular Weight 259.09 g/mol [2]
CAS Number 208458-74-6[2]
Appearance Predicted to be a solid at room temperature.
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not available, its structure allows for the prediction of key spectroscopic features. These predictions are valuable for researchers in identifying the compound during synthesis and analysis.

Spectroscopy Predicted Features
¹H NMR The spectrum is expected to show three signals in the aromatic region (approx. 7.5-9.0 ppm). The proton on the thiazole ring (C2-H) would likely appear as a singlet at the most downfield position. The two coupled protons on the benzene ring (C6-H and C7-H) would appear as doublets, with coupling constants typical for ortho protons.
¹³C NMR The spectrum should display seven distinct signals for the carbon atoms. Carbons attached to heteroatoms (C2, C3a, C7a) and the nitro group (C5) are expected to be significantly deshielded. The carbon bearing the bromine atom (C4) will also show a characteristic shift.
IR Spectroscopy Key vibrational bands are expected for: • Aromatic C-H stretching (~3100-3000 cm⁻¹) • Asymmetric and symmetric N-O stretching of the nitro group (~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹) • C=N stretching of the thiazole ring (~1600 cm⁻¹) • C-Br stretching (in the fingerprint region, < 800 cm⁻¹)
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation patterns would likely involve the loss of NO₂ and Br.

Chemical Synthesis and Reactivity

This compound is primarily of interest for its role as a chemical intermediate. Its synthesis and subsequent reactions are central to its application.

A plausible synthesis route for this compound would involve the cyclization of a suitably substituted aniline derivative. While a specific protocol for this compound is not published, a generalized method based on common benzothiazole syntheses can be proposed.[3][4][5]

Reaction: Cyclization of 2-amino-3-bromo-4-nitrothiophenol.

Materials:

  • 2-Amino-3-bromo-4-nitrothiophenol

  • An oxidizing agent (e.g., H₂O₂, DDQ, or air)

  • A suitable cyclization partner if the C2 position is to be substituted (e.g., an aldehyde or carboxylic acid derivative). For the unsubstituted C2-H, a reagent like formic acid or an equivalent can be used.

  • Solvent (e.g., Ethanol, DMF, or Acetic Acid)

Procedure:

  • Dissolve the 2-amino-3-bromo-4-nitrothiophenol precursor in the chosen solvent in a reaction flask equipped with a magnetic stirrer and reflux condenser.

  • Add the cyclization reagent (e.g., formic acid).

  • If required, add a catalyst or oxidizing agent to facilitate the cyclocondensation reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization:

  • Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3.0 (NMR, IR, MS) and by melting point analysis.

Figure 2: Generalized workflow for the synthesis of this compound.

The primary value of this compound lies in its potential for further chemical modification at two key positions:

  • Nucleophilic Aromatic Substitution (SₙAr): The bromine atom at the 4-position is an excellent leaving group. The presence of the strongly electron-withdrawing nitro group at the 5-position activates the aromatic ring, making the C4 position susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols). This allows for the straightforward introduction of a wide variety of functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 4-bromo-5-aminobenzo[d]thiazole, which opens up a new set of synthetic possibilities. The resulting amino group is a versatile handle for forming amides, Schiff bases, or for use in cross-coupling reactions.

These two reaction pathways can be used orthogonally to generate a diverse library of complex benzothiazole derivatives for screening in drug discovery or for developing new materials.

Reactivity_Diagram cluster_snar Nucleophilic Aromatic Substitution (SₙAr) cluster_reduction Nitro Group Reduction main This compound snar_reagent Nucleophile (Nu⁻) (e.g., R-NH₂, R-O⁻, R-S⁻) main->snar_reagent at C4-Br red_reagent Reducing Agent (e.g., SnCl₂/HCl) main->red_reagent at C5-NO₂ snar_product 4-Nu-5-nitrobenzo[d]thiazole Derivatives snar_reagent->snar_product Reacts to form downstream Diverse Functional Molecules (e.g., Schiff Bases, Ligands, Bioactive Agents) snar_product->downstream Further Modification red_product 4-Bromo-5-aminobenzo[d]thiazole red_reagent->red_product Reacts to form red_product->downstream Further Modification

Figure 3: Logical diagram of the chemical reactivity and synthetic utility of this compound.

Conclusion

This compound is a valuable heterocyclic intermediate whose structure is primed for diverse chemical modifications. While detailed experimental characterization data remains sparse in public-domain literature, its molecular architecture strongly suggests its utility in synthetic programs. The presence of two distinct, reactive functional groups—a displaceable bromine atom and a reducible nitro group—allows for the systematic construction of complex benzothiazole libraries. This makes it a compound of significant interest for researchers and scientists engaged in the design and synthesis of novel compounds for pharmaceutical and material science applications.

References

In-depth Technical Guide: 4-Bromo-5-nitrobenzo[d]thiazole (CAS Number 208458-74-6)

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-nitrobenzo[d]thiazole is a substituted benzothiazole derivative. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a nitro group to the benzene ring of the benzothiazole core is expected to modulate its physicochemical properties and biological activity. This technical guide provides a summary of the available information on this compound, based on publicly accessible data.

Chemical and Physical Properties

PropertyValueSource
CAS Number 208458-74-6[2]
Molecular Formula C₇H₃BrN₂O₂S[1][2]
Molecular Weight 259.09 g/mol [1][2]
IUPAC Name 4-Bromo-5-nitro-1,3-benzothiazolePubChem
Canonical SMILES C1=CC2=C(C(=C1)--INVALID-LINK--[O-])SC=N2PubChem
InChI Key YWGYWJBHJGVHJE-UHFFFAOYSA-NPubChem
Computed XLogP3 2.8PubChem
Computed Hydrogen Bond Donor Count 0PubChem
Computed Hydrogen Bond Acceptor Count 4PubChem
Computed Rotatable Bond Count 1PubChem
Computed Exact Mass 257.9153PubChem
Computed Monoisotopic Mass 257.9153PubChem
Computed Topological Polar Surface Area 84.6 ŲPubChem
Computed Heavy Atom Count 13PubChem

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on general synthetic strategies for substituted benzothiazoles, a plausible synthetic route can be proposed. The synthesis would likely involve the cyclization of a substituted o-aminothiophenol or a related precursor, followed by bromination and nitration, or vice versa. The precise reagents, reaction conditions, and purification methods would require experimental optimization.

A potential conceptual workflow for the synthesis is outlined below.

G cluster_synthesis Conceptual Synthesis Workflow start Starting Material (e.g., Substituted Aniline) step1 Thiazole Ring Formation start->step1 step2 Bromination step1->step2 step3 Nitration step2->step3 product This compound step3->product G cluster_screening General Biological Screening Workflow compound This compound in_vitro In Vitro Assays compound->in_vitro cell_based Cell-Based Assays in_vitro->cell_based mechanism Mechanism of Action Studies cell_based->mechanism in_vivo In Vivo Models (if warranted) mechanism->in_vivo data_analysis Data Analysis and Hit Identification in_vivo->data_analysis

References

Spectroscopic and Synthetic Profile of 4-Bromo-5-nitrobenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for 4-Bromo-5-nitrobenzo[d]thiazole. Due to the limited availability of experimental data in public literature, this document presents computationally predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy. Furthermore, a detailed, adapted experimental protocol for the synthesis and characterization of the title compound is provided, based on established methodologies for analogous structures. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating further investigation and application of this compound.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and materials science due to their diverse biological activities and unique photophysical properties. The introduction of bromo and nitro functionalities onto the benzothiazole scaffold can significantly modulate its physicochemical and pharmacological properties. This compound is a compound of interest for further functionalization and biological evaluation. This guide provides a foundational set of predicted spectroscopic data and a practical synthetic approach to enable its accessibility and further study by the scientific community.

Predicted Spectroscopic Data

The following spectroscopic data have been predicted using computational methods and should be considered as a guide for the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.45s-H-2
8.51d8.0H-7
8.24d8.0H-6

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm)Assignment
158.2C-2
152.0C-3a
145.1C-5
133.8C-7a
129.7C-6
124.3C-7
115.6C-4

Note: Predicted data is generated based on computational models and may differ from experimental values.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₃BrN₂O₂S
Molecular Weight259.09 g/mol
Predicted [M]⁺257.92, 259.92 (due to ⁷⁹Br/⁸¹Br isotopes)
Predicted [M+H]⁺258.93, 260.93 (due to ⁷⁹Br/⁸¹Br isotopes)
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3100-3000C-H aromatic stretching
1610-1590C=N stretching (thiazole ring)
1540-1520Asymmetric NO₂ stretching
1470-1440Aromatic C=C stretching
1350-1330Symmetric NO₂ stretching
850-800C-H out-of-plane bending
750-700C-Br stretching

Proposed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of similar benzothiazole derivatives.

Synthesis of this compound

This proposed synthesis involves the nitration of 4-bromobenzo[d]thiazole.

Materials:

  • 4-bromobenzo[d]thiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Water (deionized)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 4-bromobenzo[d]thiazole (1 equivalent) to concentrated sulfuric acid (5 mL per gram of starting material) while maintaining the temperature below 10 °C.

  • Stir the mixture until all the solid has dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL per mL of nitric acid) in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-bromobenzo[d]thiazole over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with constant stirring.

  • The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product is then recrystallized from ethanol to afford pure this compound.

Characterization

The synthesized compound should be characterized using the following standard analytical techniques:

  • Melting Point: Determined using a melting point apparatus.

  • ¹H NMR and ¹³C NMR: Spectra to be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

  • Infrared Spectroscopy: IR spectrum to be recorded using a KBr pellet or as a thin film on a suitable substrate.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 4-Bromobenzo[d]thiazole reaction Nitration (H₂SO₄, HNO₃) start->reaction workup Workup (Ice Quenching, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point product->mp

Caption: Synthetic and Characterization Workflow for this compound.

Conclusion

This technical guide provides essential predicted spectroscopic data and a detailed, practical synthetic route for this compound. While experimental data remains to be published, the information presented herein serves as a robust starting point for researchers interested in the synthesis, characterization, and further development of this and related benzothiazole derivatives. The provided methodologies and data are intended to streamline future research efforts in this area.

In-Depth Technical Guide: Solubility Profile of 4-Bromo-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected solubility profile of 4-bromo-5-nitrobenzo[d]thiazole based on available chemical information and data for structurally related compounds. To date, specific quantitative solubility data (e.g., g/L or mol/L) for this compound has not been reported in publicly available scientific literature. The information herein is intended to guide researchers in handling this compound and in the design of future solubility studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is a key feature in a variety of biologically active molecules with a broad range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy. This guide provides a detailed, albeit inferred, solubility profile for this compound, along with standardized methodologies for its experimental determination.

Predicted Solubility Profile

Based on the chemical structure, featuring a polar nitro group and a non-polar bromo-substituted aromatic system, this compound is predicted to be poorly soluble in aqueous solutions and sparingly soluble in some organic solvents. Information from synthetic procedures for analogous compounds suggests a qualitative solubility profile as follows:

Solvent Class Predicted Solubility Rationale/Evidence from Related Compounds
Aqueous Solvents
WaterVery LowThe hydrophobic benzothiazole core and the bromine substituent are expected to significantly limit aqueous solubility.
Buffered Solutions (pH 1-10)Very LowThe molecule lacks readily ionizable groups, so changes in pH are not expected to significantly impact solubility.
Organic Solvents
Polar Aprotic Solvents (e.g., DMSO, DMF)SolubleThese solvents are commonly used in the synthesis and purification of benzothiazole derivatives, indicating good solubility.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Moderately SolubleOften used as reaction and extraction solvents for similar compounds.
Alcohols (e.g., Ethanol, Methanol)Sparingly to Moderately SolubleEthanol is sometimes used for recrystallization, suggesting solubility increases with temperature.[1]
Ethers (e.g., Diethyl ether, THF)Sparingly SolubleGenerally lower polarity may limit solubility compared to more polar organic solvents.
Non-polar Solvents (e.g., Hexane, Toluene)Poorly SolubleThe polar nitro group is expected to limit solubility in non-polar media.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the aqueous solubility of a poorly soluble compound like this compound, based on the widely accepted shake-flask method.[2][3]

Materials
  • This compound (high purity, >98%)

  • Deionized water (Milli-Q or equivalent)

  • Selected organic solvents (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of the desired solvent (e.g., water, PBS, ethanol).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the vials at high speed and collect the supernatant.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO or the solvent in which solubility is being tested, if it is an organic solvent).

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility as g/L, mg/mL, or mol/L.

    • Report the temperature and the specific solvent used.

Visualization of Methodologies and Pathways

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Compound to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temperature (24-48h) B->C D Filter Supernatant (0.22 µm) C->D E Analyze via HPLC D->E F Determine Concentration from Calibration Curve E->F

Caption: General workflow for determining compound solubility using the shake-flask method.

Representative Signaling Pathway for Benzothiazole Derivatives

While the specific signaling pathways modulated by this compound are not yet elucidated, many benzothiazole derivatives have been shown to exert their anticancer effects by interfering with key cellular signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BTZ Benzothiazole Derivative BTZ->AKT BTZ->ERK

Caption: Representative signaling pathways (PI3K/AKT and MAPK/ERK) often modulated by anticancer benzothiazole derivatives.

Conclusion

While direct, quantitative solubility data for this compound remains to be established, this guide provides a robust framework for researchers. The predicted insolubility in aqueous media and solubility in polar aprotic solvents offer a starting point for handling and formulation. The provided experimental protocol for the shake-flask method offers a standardized approach to generate the much-needed quantitative data. As research into this and related compounds continues, it is anticipated that a more precise understanding of their physicochemical properties and biological activities will emerge.

References

4-Bromo-5-nitrobenzo[d]thiazole: A Technical Guide to Purity and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 4-Bromo-5-nitrobenzo[d]thiazole, a key intermediate in synthetic organic chemistry. This document outlines the physicochemical properties, proposed synthesis, and detailed analytical methodologies for the comprehensive characterization of this compound.

Physicochemical Properties

This compound is a substituted benzothiazole with the molecular formula C7H3BrN2O2S. Its chemical structure and key properties are summarized below.

PropertyValueSource
CAS Number 208458-74-6N/A
Molecular Formula C7H3BrN2O2SN/A
Molecular Weight 259.09 g/mol N/A
Exact Mass 257.90986 Da[1]
Monoisotopic Mass 257.90986 Da[1]
Appearance Pale yellow to yellow solid (Expected)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in common organic solvents like DMSO and DMF (Expected)N/A

Synthesis and Purification

A potential synthetic workflow is outlined below:

G cluster_synthesis Synthesis cluster_purification Purification A 2-Amino-3-bromothiophenol D Crude this compound A->D Nitration & Cyclization B Nitrating Agent (e.g., HNO3/H2SO4) B->D C Cyclization Reagent (e.g., Formic Acid) C->D E Recrystallization or Column Chromatography D->E F Pure this compound E->F

Caption: Proposed synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis (Representative)
  • Nitration of 2-Amino-3-bromothiophenol: To a cooled (0-5 °C) solution of 2-amino-3-bromothiophenol in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature. The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

  • Cyclization: A cyclizing agent, such as formic acid, is then added to the reaction mixture. The mixture is heated to induce cyclization to the benzothiazole ring system.

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is washed with water to remove residual acid.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization and Purity Assessment

A comprehensive characterization of this compound is essential to confirm its identity and determine its purity. The following analytical techniques are recommended:

G cluster_characterization Characterization Workflow A Pure this compound B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Elemental Analysis A->E F Purity Assessment (HPLC) A->F G Structural Confirmation & Purity Data B->G C->G D->G E->G F->G

Caption: Analytical workflow for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the benzothiazole ring system. The chemical shifts of the carbons will be affected by the attached substituents.

Expected ¹H and ¹³C NMR Data (Based on Analogous Structures)

NucleusExpected Chemical Shift (ppm)
¹H 8.0 - 9.0
¹³C 110 - 160
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
C=N stretch (thiazole)1600 - 1650
N-O stretch (nitro)1500 - 1550 (asymmetric), 1300 - 1350 (symmetric)
C-Br stretch500 - 600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The presence of bromine should result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).

Expected Mass Spectrometry Data

TechniqueExpected m/z
Low-Resolution MS (EI or ESI) [M]+ at ~258 and [M+2]+ at ~260
High-Resolution MS (HRMS) Calculated exact mass for C7H3BrN2O2S
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the theoretical values to support the proposed molecular formula.

Theoretical Elemental Composition

ElementPercentage
Carbon (C)32.45%
Hydrogen (H)1.17%
Bromine (Br)30.84%
Nitrogen (N)10.81%
Oxygen (O)12.35%
Sulfur (S)12.38%
Purity Assessment

High-performance liquid chromatography (HPLC) is the method of choice for determining the purity of this compound.

Typical HPLC Method Parameters (Starting Point)

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 320 nm)
Injection Volume 10 µL

The purity is determined by the area percentage of the main peak in the chromatogram. For use in drug development and other high-purity applications, a purity of ≥98% is typically required.

Signaling Pathways

Currently, there is no published information available that directly implicates this compound in any specific biological signaling pathways. Its primary role appears to be that of a chemical intermediate for the synthesis of more complex molecules that may have biological activity. Researchers may use this compound as a scaffold to design and synthesize novel compounds for screening in various biological assays to identify potential leads that interact with specific signaling pathways.

G cluster_drug_discovery Role in Drug Discovery A This compound (Building Block) B Chemical Synthesis A->B C Library of Novel Benzothiazole Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hits' D->E F Target Identification (Signaling Pathways) E->F

Caption: Logical relationship of this compound in the context of drug discovery and signaling pathway identification.

References

The Unfolding Therapeutic Potential of Nitrobenzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a subject of intense interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. The introduction of a nitro group to this scaffold gives rise to nitrobenzothiazoles, a class of compounds that has demonstrated a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the current understanding of the anticancer, antimicrobial, and antiparasitic properties of nitrobenzothiazole derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity of Nitrobenzothiazole Derivatives

Nitrobenzothiazole derivatives have emerged as a promising class of compounds with potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways integral to cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various nitrobenzothiazole derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit a biological process by 50%, is a key metric in these assessments. A summary of reported IC50 values is presented in Table 1.

Compound Type/DerivativeCancer Cell LineIC50 (µM)Reference
Sulphonamide-based acetamide benzothiazoleMCF-7 (Breast)34.5[1][2]
HeLa (Cervical)44.15[1][2]
MG63 (Osteosarcoma)36.1[1][2]
Pyridine-containing pyrimidine derivativeColo205 (Colon)5.04[2]
U937 (Lymphoma)13.9[2]
MCF-7 (Breast)30.67[2]
A549 (Lung)30.45[2]
Nitrobenzylidene-containing thiazolidine derivativeMCF-7 (Breast)0.036[2]
HepG2 (Liver)0.048[2]
Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[2]
H460 (Lung)0.29[2]
A549 (Lung)0.84[2]
MDA-MB-231 (Breast)0.88[2]
Naphthalimide-benzothiazole derivative (Compound 66)HT-29 (Colon)3.72[2]
A549 (Lung)4.074[2]
MCF-7 (Breast)7.91[2]
Naphthalimide-benzothiazole derivative (Compound 67)HT-29 (Colon)3.47[2]
A549 (Lung)3.89[2]
MCF-7 (Breast)5.08[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzothiazole compounds in culture medium. After the initial incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Nitrobenzothiazole Derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Mitochondrial_Apoptosis cluster_cell Cancer Cell cluster_mito Mitochondrion Nitrobenzothiazole Nitrobenzothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Nitrobenzothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Nitrobenzothiazole->Bax Activates Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release CytoC_cyto Cytochrome c Apaf1 Apaf-1 CytoC_cyto->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes EGFR_Pathway cluster_downstream Downstream Signaling Nitrobenzothiazole Nitrobenzothiazole Derivative EGFR EGFR Nitrobenzothiazole->EGFR Inhibits Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes ERK->Proliferation Promotes Broth_Microdilution_Workflow A Prepare serial dilutions of Nitrobenzothiazole in 96-well plate C Inoculate wells A->C B Prepare standardized microbial inoculum B->C D Incubate for 16-24h C->D E Visually assess for growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Antiparasitic_Mechanism cluster_parasite Parasite Cell Nitrobenzothiazole Nitrobenzothiazole (Pro-drug) Nitroreductase Parasite-specific Nitroreductase Nitrobenzothiazole->Nitroreductase Enters cell and is activated by Reactive_Intermediates Cytotoxic Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Generates Cellular_Damage Damage to DNA, Proteins, Lipids Reactive_Intermediates->Cellular_Damage Induces Parasite_Death Parasite Death Cellular_Damage->Parasite_Death Leads to

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-5-nitrobenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-bromo-5-nitrobenzo[d]thiazole and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel anticancer agents and kinase inhibitors. The protocols outlined below offer detailed methodologies for the preparation of the core scaffold and its subsequent derivatization.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group and a bromine atom onto the benzothiazole scaffold can significantly modulate its physicochemical properties and biological activity. Specifically, the this compound core is an attractive starting point for the synthesis of targeted therapeutics due to the potential for diverse functionalization at the 2-position. The electron-withdrawing nature of the nitro group and the presence of the bromine atom can influence the molecule's interaction with biological targets and provide handles for further synthetic modifications.

Synthesis of the Core Scaffold: this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from a commercially available precursor, 4-bromobenzothiazole. The key transformation is the nitration of the benzene ring of the benzothiazole system.

Reaction Scheme:

Synthesis 4-Bromobenzothiazole 4-Bromobenzothiazole This compound This compound 4-Bromobenzothiazole->this compound Conc. H₂SO₄, Conc. HNO₃

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Nitration of 4-Bromobenzothiazole

This protocol is adapted from standard aromatic nitration procedures.

Materials:

  • 4-Bromobenzothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethanol

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beaker

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzothiazole (1 equivalent) in concentrated sulfuric acid (5-10 volumes) at 0 °C using an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 volumes) while keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 4-bromobenzothiazole over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with constant stirring.

  • The solid precipitate of this compound is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

  • Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2-Substituted-4-bromo-5-nitrobenzo[d]thiazole Derivatives

The 2-position of the benzothiazole ring is amenable to various substitution reactions, allowing for the creation of a library of derivatives with diverse functionalities. A common strategy involves the synthesis of 2-amino-4-bromo-5-nitrobenzo[d]thiazole as a key intermediate.

Reaction Workflow:

Derivatives A 2,4-Dinitrochlorobenzene B 2-Amino-5-nitrobenzothiazole A->B Thiourea C Further Derivatization (e.g., Amide Coupling, Schiff Base Formation) B->C D Diverse 2-Substituted Derivatives C->D

Figure 2: General workflow for 2-substituted derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzothiazole

This protocol is based on a patented method for the synthesis of 2-amino-5-nitrobenzothiazole.[1]

Materials:

  • 2,4-Dinitrochlorobenzene

  • Thiourea

  • Pyridine

  • Water

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • A solution of 2,4-dinitrochlorobenzene (1 equivalent) and thiourea (2 equivalents) in pyridine is heated to reflux with stirring for 3 hours.[1]

  • After cooling, the mixture is poured into a large volume of water with thorough stirring.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization to yield 2-amino-5-nitrobenzothiazole.[1]

Note: While this protocol describes the synthesis of 2-amino-5-nitrobenzothiazole, a similar approach starting from a brominated dinitrobenzene precursor could potentially yield the 2-amino-4-bromo-5-nitrobenzothiazole intermediate.

Applications in Drug Discovery: Anticancer and Kinase Inhibitory Activity

Derivatives of nitro- and bromo-substituted benzothiazoles have demonstrated significant potential as anticancer agents and kinase inhibitors. The quantitative data from various studies are summarized below.

Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives
Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1 Indole based hydrazine carboxamide of benzothiazoleHT29 (Colon)0.015[2]
2 Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[2]
3 Chlorobenzyl indole semicarbazide benzothiazoleH460 (Lung)0.29[2]
4 Chlorobenzyl indole semicarbazide benzothiazoleA549 (Lung)0.84[2]
5 Chlorobenzyl indole semicarbazide benzothiazoleMDA-MB-231 (Breast)0.88[2]
6 Nitro-styryl containing benzothiazolePancreatic Cancer Cells27 ± 0.24[2]
7 Fluorostyryl benzothiazolePancreatic Cancer Cells35 ± 0.51[2]
8 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative (P-6)HCT 116 (Colon)0.37[3]
9 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative (P-6)MCF-7 (Breast)0.44[3]
10 4-substituted 5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidine (7t)MCF-7 (Breast)7.45 ± 0.26[5]
11 4-substituted 5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidine (7b)MCF-7 (Breast)8.80 ± 0.08[5]
Table 2: Kinase Inhibitory Activity of Substituted Thiazole and Benzothiazole Derivatives
Compound IDTarget KinaseIC₅₀ (nM)Reference
12 4-aryl-5-aminomethyl-thiazole-2-amine (4v)ROCK II20
13 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative (P-6)Aurora-A110
14 Pyrazolo[3,4-d]pyrimidine derivative (11)BTK7.95
15 Pyrazolo[3,4-d]pyrimidine derivative (12)BTK4.2
16 Pyrazolo[3,4-d]pyrimidine derivative (13)BTK11.1

Signaling Pathway and Experimental Workflow

The development of kinase inhibitors often involves a multi-step process from initial synthesis to biological evaluation.

Workflow cluster_synthesis Synthesis cluster_bio Biological Evaluation Start Starting Materials (e.g., 4-Bromobenzothiazole) Synth Synthesis of This compound Derivatives Start->Synth Purify Purification & Characterization Synth->Purify Screen In vitro Kinase Assay (e.g., ELISA) Purify->Screen Cell Cell-based Assays (e.g., MTT for cytotoxicity) Screen->Cell Data Data Analysis (IC₅₀ determination) Cell->Data Lead Lead Data->Lead Lead Optimization

Figure 3: Drug discovery workflow for kinase inhibitors.

Conclusion

The this compound scaffold represents a valuable platform for the development of novel therapeutic agents. The synthetic protocols provided herein offer a foundation for the generation of diverse derivatives. The promising anticancer and kinase inhibitory activities reported for related compounds underscore the potential of this chemical class in drug discovery. Further exploration of the structure-activity relationships of 2-substituted-4-bromo-5-nitrobenzo[d]thiazole derivatives is warranted to identify lead candidates for preclinical and clinical development.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 4-Bromo-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Bromo-5-nitrobenzo[d]thiazole. The presence of a nitro group at the 5-position significantly activates the benzothiazole ring, rendering the bromine atom at the 4-position susceptible to displacement by a variety of nucleophiles. This reactivity profile makes this compound a valuable building block in the synthesis of diverse functionalized molecules for applications in medicinal chemistry and materials science.

General Reaction Scheme

The nucleophilic aromatic substitution on this compound proceeds via a typical SNAr mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. Subsequent departure of the bromide ion yields the substituted product.

SNAr_Mechanism start This compound intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate + Nu- nucleophile Nucleophile (Nu-) product 4-Substituted-5-nitrobenzo[d]thiazole intermediate->product - Br- leaving_group Bromide Ion (Br-)

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Applications in Synthesis

The SNAr reactions of this compound provide access to a variety of substituted benzothiazole derivatives. Common nucleophiles include:

  • Amines (Amination): Reaction with primary or secondary amines yields 4-amino-5-nitrobenzo[d]thiazole derivatives, which are precursors to compounds with potential biological activities.

  • Thiols (Thiolation): Reaction with thiols or thiolates leads to the formation of 4-thioether-5-nitrobenzo[d]thiazole derivatives.

  • Alkoxides/Phenoxides (Alkoxylation/Aryloxylation): Reaction with alkoxides or phenoxides produces 4-alkoxy- or 4-aryloxy-5-nitrobenzo[d]thiazoles.

Experimental Data

Due to the limited availability of specific experimental data for this compound, the following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution on a closely related and structurally analogous compound, 4-bromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole), which also features a bromine atom activated by electron-withdrawing groups.[2] These conditions are expected to be a good starting point for the optimization of reactions with this compound.

Nucleophile (2 eqv.)SolventTemperature (°C)Time (h)Yield (%)
MorpholineDCMRoom Temp.12Trace
MorpholineMeCN802480
PiperidineMeCN802479
AnilineDMF1302440
ThiophenolTHFRoom Temp.1885
HexanethiolTHFRoom Temp.1882
DodecanethiolTHFRoom Temp.1880

Data is for the analogous compound 4-bromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) and should be considered as a guideline.[2]

Experimental Protocols

The following are generalized protocols for conducting nucleophilic aromatic substitution reactions on this compound, based on methodologies for analogous compounds.[2]

Protocol 1: General Procedure for Amination

This protocol describes a general method for the reaction of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline) (2 equivalents)

  • Solvent (e.g., MeCN, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Dissolve the starting material in the chosen solvent (e.g., MeCN for aliphatic amines, DMF for aromatic amines).

  • Add the amine (2 equivalents) to the solution.

  • If necessary, add a non-nucleophilic base (e.g., K2CO3, Et3N) to scavenge the HBr formed.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80°C for MeCN, 130°C for DMF).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as a solvent, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If MeCN is used, the solvent can be removed under reduced pressure.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-nitrobenzo[d]thiazole derivative.

Protocol 2: General Procedure for Thiolation

This protocol outlines a general method for the reaction of this compound with a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, alkanethiol) (1.2 equivalents)

  • Sodium hydride (NaH) (1.2 equivalents)

  • Anhydrous THF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Add sodium hydride (1.2 equivalents) to the THF.

  • Cool the suspension to 0°C and slowly add the thiol (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the sodium thiolate.

  • Add a solution of this compound (1 equivalent) in anhydrous THF to the thiolate solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-thioether-5-nitrobenzo[d]thiazole.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a 4-substituted-5-nitrobenzo[d]thiazole derivative.

Experimental_Workflow start Start: this compound + Nucleophile + Solvent reaction Reaction Setup: - Inert atmosphere (if needed) - Temperature control (heating/cooling) start->reaction monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring workup Work-up: - Quenching - Extraction - Washing and Drying monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification analysis Product Analysis: - NMR, Mass Spectrometry purification->analysis end Final Product: 4-Substituted-5-nitrobenzo[d]thiazole analysis->end

Caption: A standard experimental workflow for the synthesis of 4-substituted-5-nitrobenzo[d]thiazoles.

References

Application Notes and Protocols for the Reduction of 4-Bromo-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of the nitro group in 4-Bromo-5-nitrobenzo[d]thiazole to yield 4-Bromo-5-aminobenzo[d]thiazole, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below utilize common laboratory reagents and techniques, offering researchers reliable methods for this transformation.

Introduction

The reduction of aromatic and heteroaromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. The resulting amino group serves as a versatile handle for further functionalization. In the context of this compound, the selective reduction of the nitro group in the presence of a halogen atom requires careful selection of the reducing agent and reaction conditions to avoid undesired side reactions, such as dehalogenation. This document details two common and effective methods for this conversion: reduction with tin(II) chloride and reduction with iron powder in an acidic medium.

Reaction Overview

The primary transformation discussed is the reduction of the nitro group at the 5-position of the benzothiazole ring to an amino group, while preserving the bromo substituent at the 4-position.

Reaction reactant This compound product 4-Bromo-5-aminobenzo[d]thiazole reactant->product Reduction reagents Reducing Agent (e.g., SnCl2·2H2O or Fe/HCl) reagents->product

Figure 1: General reaction scheme for the reduction of this compound.

Recommended Reduction Protocols

Two primary methods are presented for the reduction of this compound. The choice of method may depend on the availability of reagents, scale of the reaction, and desired purity of the final product.

Method 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is a classic and reliable procedure for the reduction of aromatic nitro groups in the presence of other functional groups.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain under reflux for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the residue until the pH is basic (pH 8-9). This will precipitate tin salts.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-5-aminobenzo[d]thiazole.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

SnCl2_Workflow start Start suspend Suspend this compound in Ethanol start->suspend add_sncl2 Add SnCl2·2H2O suspend->add_sncl2 reflux Reflux for 1-3 hours add_sncl2->reflux monitor Monitor by TLC reflux->monitor workup Cool, Concentrate, Basify, and Extract with Ethyl Acetate monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: Workflow for SnCl₂ reduction.

Method 2: Reduction using Iron Powder and Hydrochloric Acid (Fe/HCl)

This method provides an alternative, often more economical, approach to nitro group reduction.[2][3][4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 ratio, 10-20 mL per gram of substrate).

  • Addition of Reagents: Add iron powder (Fe) (3.0-5.0 eq) to the suspension. Then, add a catalytic amount of concentrated hydrochloric acid (HCl) (0.1-0.2 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron residues. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-Bromo-5-aminobenzo[d]thiazole by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Fe_HCl_Workflow start Start suspend Suspend this compound in Ethanol/Water start->suspend add_reagents Add Fe powder and cat. HCl suspend->add_reagents reflux Reflux for 2-4 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool, Filter through Celite, Neutralize, and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography or Recrystallization workup->purify end End purify->end

Figure 3: Workflow for Fe/HCl reduction.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the reduction of aromatic nitro compounds using the described methods. Please note that optimal conditions may vary for this compound and should be determined experimentally.

MethodReducing AgentEquivalents of Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield Range
1SnCl₂·2H₂O4.0 - 5.0Ethanol~781 - 370-90%
2Fe/HCl3.0 - 5.0 (Fe)Ethanol/Water80 - 902 - 465-85%

Note: The yield ranges are based on general reductions of similar substrates and may vary for the specific target compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Tin and iron compounds can be toxic. Handle with care and dispose of waste according to institutional guidelines.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

  • The work-up procedures involve the use of flammable organic solvents. Ensure there are no ignition sources nearby.

Concluding Remarks

The protocols described provide robust and reproducible methods for the synthesis of 4-Bromo-5-aminobenzo[d]thiazole. The choice between the SnCl₂ and Fe/HCl methods will depend on factors such as cost, scale, and downstream purity requirements. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for the specific batch of starting material and desired outcome. For challenging substrates where dehalogenation is a concern, other methods such as catalytic transfer hydrogenation with hydrazine hydrate and a palladium catalyst could be explored.[5]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-5-nitrobenzo[d]thiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the reactivity of its bromine atom, which allows for the introduction of diverse functionalities through various cross-coupling reactions. The electron-withdrawing nature of the nitro group and the benzothiazole core influences the reactivity of the C-Br bond, making tailored reaction conditions essential for successful synthesis.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the most relevant of these reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies enable the synthesis of a wide array of derivatives with potential applications in drug discovery, particularly as kinase inhibitors and anticancer agents.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-nitrobenzo[d]thiazoles

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 4-position.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2 eq)Toluene/H₂O (4:1)901285[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2 eq)1,4-Dioxane1001892[1]
3Thiophen-2-ylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3 eq)Toluene110888

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (as specified in the table), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-nitrobenzo[d]thiazole.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base setup Reaction Setup: - Schlenk Tube - Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent reaction Reaction: - Heat to specified Temp - Stir for specified Time solvent->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O & Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Product: 4-Aryl-5-nitrobenzo[d]thiazole purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Heck Coupling: Synthesis of 4-Vinyl-5-nitrobenzo[d]thiazoles

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a direct route to substituted alkenes. This method can be employed to introduce vinyl groups at the 4-position of this compound.

Data Presentation: Representative Conditions for Heck Coupling
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2 eq)DMF1002478[2]
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2 eq)DMA1201682
3Methyl methacrylatePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5 eq)1,4-Dioxane1102075

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Experimental Protocol: General Procedure for Heck Coupling
  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst, ligand (if required), and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15 minutes.

  • Seal the tube and heat the reaction mixture to the specified temperature for the indicated time.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 4-vinyl-5-nitrobenzo[d]thiazole derivative.

Experimental Workflow: Heck Coupling

Heck_Coupling_Workflow reagents Reactants: - this compound - Alkene - Pd Catalyst & Ligand - Base setup Reaction Setup: - Sealed Tube - Degas with Inert Gas reagents->setup reaction Reaction: - Heat to specified Temp - Stir for specified Time setup->reaction workup Work-up: - Cool to RT - Filter through Celite reaction->workup purification Purification: - Concentrate - Column Chromatography workup->purification product Product: 4-Vinyl-5-nitrobenzo[d]thiazole purification->product

Caption: General workflow for the Heck coupling reaction.

Sonogashira Coupling: Synthesis of 4-Alkynyl-5-nitrobenzo[d]thiazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3][4] This reaction is instrumental in synthesizing 4-alkynyl-5-nitrobenzo[d]thiazole derivatives.

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N/THF (1:1)THF65690[3]
2TrimethylsilylacetylenePd(OAc)₂ (2)-Cs₂CO₃ (2 eq)DMF801285
31-HeptynePdCl₂(CH₃CN)₂ (2.5)-TMP (2 eq)DMSOrt492[5]

Note: Yields are representative and may vary based on the specific substrate and reaction scale. Copper-free conditions are also possible.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst (if applicable).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at the specified temperature for the indicated time until the starting material is consumed (monitored by TLC).

  • After completion, quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 4-alkynyl-5-nitrobenzo[d]thiazole.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Coupling_Workflow reagents Reactants: - this compound - Terminal Alkyne - Pd Catalyst & CuI - Base setup Reaction Setup: - Schlenk Flask - Inert Atmosphere reagents->setup addition Add Degassed Solvent, Base, and Alkyne setup->addition reaction Reaction: - Stir at specified Temp - Monitor by TLC addition->reaction workup Work-up: - Quench with NH₄Cl(aq) - Extract with Organic Solvent reaction->workup purification Purification: - Dry, Concentrate - Column Chromatography workup->purification product Product: 4-Alkynyl-5-nitrobenzo[d]thiazole purification->product

Caption: General workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-nitrobenzo[d]thiazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] This reaction is highly effective for the synthesis of 4-amino-substituted-5-nitrobenzo[d]thiazoles.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2 eq)Toluene1001689[7]
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5 eq)1,4-Dioxane1101882
3PiperidinePd(dba)₂ (2)tBuDavePhos (4)NaOtBu (2 eq)THF801260[8]

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Charge a flame-dried Schlenk tube with the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with argon.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the solvent.

  • Heat the mixture to the specified temperature and stir for the designated time.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired 4-amino-5-nitrobenzo[d]thiazole.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base setup Reaction Setup: - Schlenk Tube - Inert Atmosphere reagents->setup addition Add Reactants and Solvent setup->addition reaction Reaction: - Heat to specified Temp - Stir for specified Time addition->reaction workup Work-up: - Cool to RT - Dilute and Filter reaction->workup purification Purification: - Concentrate - Column Chromatography workup->purification product Product: 4-Amino-5-nitrobenzo[d]thiazole purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Relevance in Drug Development: Signaling Pathway Inhibition

Derivatives of 4-substituted-5-nitrobenzo[d]thiazole have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR, MAPK/ERK, and JNK pathways are notable targets.

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[9][10][11] Certain benzothiazole derivatives can inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes Inhibitor 4-Substituted-5-nitro- benzo[d]thiazole Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Its dysregulation is also frequently observed in cancer. Inhibition of kinases within this pathway, such as MEK and ERK, by small molecules can halt uncontrolled cell growth.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-Substituted-5-nitro- benzo[d]thiazole Derivative Inhibitor->MEK Inhibitor->ERK

Caption: Inhibition of the MAPK/ERK pathway by benzothiazole derivatives.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is activated by stress stimuli and plays a complex role in both cell survival and apoptosis.[9][13] In certain contexts, inhibition of JNK can prevent inflammation and promote apoptosis in cancer cells.

JNK_Pathway Stress Stress Stimuli MAPKKK MAPKKK Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor 4-Substituted-5-nitro- benzo[d]thiazole Derivative Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway by benzothiazole derivatives.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a robust and versatile platform for the synthesis of a diverse library of substituted benzothiazole derivatives. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and drug discovery. The potential for these compounds to act as kinase inhibitors highlights their significance in the development of novel therapeutics. Further optimization of reaction conditions and exploration of the biological activities of the resulting compounds are warranted.

References

Experimental protocol for synthesizing 4-amino-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 4-amino-5-nitrobenzothiazole

Introduction

4-amino-5-nitrobenzothiazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science due to the presence of the versatile benzothiazole core and the reactive amino and nitro functional groups. This document outlines a proposed experimental protocol for the laboratory-scale synthesis of 4-amino-5-nitrobenzothiazole. The synthesis is a two-step process commencing with the formation of 4-aminobenzothiazole from o-aminothiophenol, followed by the regioselective nitration of the benzothiazole ring. This protocol is intended for researchers in organic chemistry and drug development.

Overall Reaction Scheme:

Step 1: Synthesis of 4-aminobenzothiazole o-Aminothiophenol reacts with cyanogen bromide to form 4-aminobenzothiazole.

Step 2: Nitration of 4-aminobenzothiazole 4-aminobenzothiazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-amino-5-nitrobenzothiazole. The amino group at the C4 position directs the electrophilic substitution to the C5 position (ortho).

Experimental Protocols

Materials and Equipment

  • o-Aminothiophenol

  • Cyanogen bromide

  • Methanol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and extraction

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Step 1: Synthesis of 4-aminobenzothiazole

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-aminothiophenol (1.25 g, 10 mmol) in 50 mL of methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of cyanogen bromide (1.06 g, 10 mmol) in 20 mL of methanol to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminobenzothiazole.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 4-amino-5-nitrobenzothiazole

  • In a 100 mL round-bottom flask, add concentrated sulfuric acid (20 mL) and cool it to 0 °C in an ice bath.

  • Slowly add 4-aminobenzothiazole (1.50 g, 10 mmol) to the cold sulfuric acid with constant stirring. Ensure the temperature does not rise above 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.7 mL, ~10.5 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-aminobenzothiazole in sulfuric acid over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated solid is collected by vacuum filtration, washed with cold water (3 x 30 mL), and dried under vacuum to yield the crude 4-amino-5-nitrobenzothiazole.

  • The crude product may be further purified by recrystallization from ethanol.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 4-amino-5-nitrobenzothiazole

Step Reactant/Product Molecular Formula Molar Mass ( g/mol ) Amount (mmol) Mass (g) Volume (mL) Density (g/mL) Notes
1o-AminothiophenolC₆H₇NS125.19101.251.081.16Starting Material
1Cyanogen bromideCBrN105.92101.06--Reagent
14-AminobenzothiazoleC₇H₆N₂S150.2010 (theoretical)1.50--Product of Step 1
24-AminobenzothiazoleC₇H₆N₂S150.20101.50--Starting Material for Step 2
2Nitric Acid (70%)HNO₃63.01~10.5~0.660.71.41Reagent
2Sulfuric Acid (98%)H₂SO₄98.08--251.84Solvent and Catalyst
24-Amino-5-nitrobenzothiazoleC₇H₅N₃O₂S195.2010 (theoretical)1.95--Final Product

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-aminobenzothiazole cluster_step2 Step 2: Nitration A o-Aminothiophenol C Reaction in Methanol (0-5°C to RT, 12h) A->C B Cyanogen Bromide B->C D Work-up and Purification C->D E 4-Aminobenzothiazole D->E F 4-Aminobenzothiazole H Reaction in H₂SO₄ (0-5°C, 2h) F->H G Nitrating Mixture (HNO₃/H₂SO₄) G->H I Quenching and Neutralization H->I J 4-Amino-5-nitrobenzothiazole I->J

Caption: Synthetic workflow for 4-amino-5-nitrobenzothiazole.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated acids (sulfuric and nitric) are extremely corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat.

  • Cyanogen bromide is highly toxic and should be handled with utmost care in a fume hood.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

  • When working with acids, always add acid to water (or a less concentrated solution), never the other way around.

  • Dispose of all chemical waste according to institutional and local regulations.

Disclaimer: This protocol is a proposed synthetic route based on established chemical principles for analogous compounds. It has not been optimized. Researchers should perform their own risk assessment and literature search before proceeding. The actual yields and reaction conditions may need to be optimized.

Application Notes and Protocols: The Role of 4-Bromo-5-nitrobenzo[d]thiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives have been extensively explored and developed as potent agents for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective therapies. The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its physicochemical properties and biological activity.

This document focuses on the potential utility of 4-Bromo-5-nitrobenzo[d]thiazole as a key building block in drug discovery. While specific biological data for this particular isomer is limited in publicly available literature, its structural features—a bromine atom and a nitro group—suggest significant potential for the development of novel therapeutic agents. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the nitro group, a strong electron-withdrawing group, can influence the molecule's electronic properties and is a common feature in bioactive compounds.

These application notes provide an overview of the medicinal chemistry landscape of bromo- and nitro-substituted benzothiazoles, offering insights into their potential applications, along with representative experimental protocols and biological activity data from closely related analogs.

Potential Therapeutic Applications

Derivatives of benzothiazole featuring bromo and nitro substitutions have shown promise in several key therapeutic areas:

  • Anticancer Activity: Many nitrobenzothiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular targets like protein kinases, topoisomerases, or tubulin polymerization. The presence of a bromo substituent can enhance binding affinity to target proteins through halogen bonding.

  • Antimicrobial Activity: The benzothiazole nucleus is a core component of several antimicrobial agents. Nitro-substituted analogs, in particular, have demonstrated significant activity against a range of bacterial and fungal pathogens. These compounds can interfere with microbial growth and proliferation through various mechanisms, including the disruption of cell wall synthesis or inhibition of essential enzymes.

  • Enzyme Inhibition: The rigid, bicyclic structure of benzothiazole makes it an excellent scaffold for designing enzyme inhibitors. Specific substitution patterns, including bromo and nitro groups, can confer high affinity and selectivity for various enzymes implicated in disease, such as kinases, proteases, and oxidoreductases.

Quantitative Data on Representative Bromo-Nitro Benzothiazole Analogs

The following table summarizes the biological activity of several representative bromo- and nitro-substituted benzothiazole derivatives, illustrating the potential of this chemical class. It is important to note that this data is for analogous compounds and not for this compound itself.

Compound IDStructureTarget/AssayActivity (IC₅₀/MIC)Reference Compound
A-1 2-Anilino-6-nitrobenzothiazolePseudomonas aeruginosa25 µg/mL (MIC)Procaine Penicillin
A-2 2-(4-Chlorobenzamido)-6-nitrobenzothiazolePseudomonas aeruginosa50 µg/mL (MIC)Procaine Penicillin
B-1 5-Bromo-2-(phenylamino)benzothiazoleAnticancer (MCF-7 cell line)2.5 µM (IC₅₀)Doxorubicin
B-2 2-(4-Methoxyphenylamino)-5-bromobenzothiazoleAnticancer (MCF-7 cell line)5.1 µM (IC₅₀)Doxorubicin

Experimental Protocols

The following are representative protocols for the synthesis of substituted benzothiazoles and the evaluation of their biological activity. These methods can serve as a starting point for the synthesis and evaluation of derivatives of this compound.

Protocol 1: Synthesis of 2-Anilino-6-nitrobenzothiazole (A-1 Analog)

Materials:

  • 2-Amino-4-nitrophenol

  • Phenyl isothiocyanate

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-amino-4-nitrophenol (1 mmol) in DMF (10 mL), add potassium carbonate (2 mmol).

  • Add phenyl isothiocyanate (1.2 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-anilino-6-nitrobenzothiazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human breast cancer cell line (MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key concepts related to the medicinal chemistry of benzothiazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., 2-Amino-4-nitrophenol) reaction Chemical Synthesis (e.g., Cyclization) start->reaction Reagents purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Analysis (NMR, MS) purification->characterization invitro In Vitro Assays (e.g., MTT Assay) characterization->invitro Test Compound data Data Analysis (IC50/MIC Determination) invitro->data invivo In Vivo Models (e.g., Animal Studies) data->invivo Lead Compound

Caption: Experimental Workflow for Benzothiazole-Based Drug Discovery.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Benzothiazole Inhibitor inhibitor->akt Inhibition

Caption: Potential Mechanism of Action for Anticancer Benzothiazoles.

Conclusion

While this compound remains a relatively unexplored scaffold, the established and diverse biological activities of its structural analogs highlight its significant potential in medicinal chemistry. Its reactive handles—the bromo and nitro groups—provide ample opportunities for the synthesis of diverse libraries of compounds for screening against various therapeutic targets. The provided protocols and data for related compounds offer a solid foundation for researchers to embark on the synthesis and biological evaluation of novel this compound derivatives, potentially leading to the discovery of new and effective therapeutic agents.

Application Notes and Protocols: 4-Bromo-5-nitrobenzo[d]thiazole as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 4-bromo-5-nitrobenzo[d]thiazole as a key intermediate in the construction of diverse heterocyclic frameworks. The protocols detailed herein are based on established methodologies for related compounds and are intended to serve as a practical guide for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of the benzothiazole scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a particularly valuable building block due to the presence of two key reactive sites: a bromo substituent at the 4-position, which is amenable to various cross-coupling reactions, and a nitro group at the 5-position, which activates the C-4 position for nucleophilic aromatic substitution and can be further modified.

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis of this compound cluster_0 Starting Material cluster_1 Reagents cluster_2 Product 4-Bromobenzo[d]thiazole This compound 4-Bromobenzo[d]thiazole->this compound Nitration reagents HNO₃, H₂SO₄ reagents->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromobenzo[d]thiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzo[d]thiazole (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (5-10 volumes) to the flask with continuous stirring, ensuring the temperature remains below 10 °C.

  • Once the starting material is completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise via a dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford pure this compound.

  • Dry the purified product under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Heterocyclic Synthesis

This compound is an excellent substrate for a variety of transformations that enable the synthesis of a wide range of functionalized heterocyclic compounds. The electron-withdrawing nitro group enhances the reactivity of the bromo substituent in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various aryl and heteroaryl boronic acids or their esters to generate novel biaryl and heteroaryl-substituted benzothiazoles.

Suzuki-Miyaura Coupling Workflow start Start reagents This compound + Aryl/Heteroaryl Boronic Acid start->reagents reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Aryl/Heteroaryl-5-nitrobenzo[d]thiazole purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene and Water, 4:1 v/v)

  • Schlenk flask or sealed tube

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (toluene and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the desired product and concentrate to yield the pure 4-aryl/heteroaryl-5-nitrobenzo[d]thiazole.

Quantitative Data:

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9018Data not available
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane10016Data not available
3Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8524Data not available
Note: Yields are dependent on the specific substrates and reaction conditions and need to be determined experimentally.
Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing nitro group at the 5-position activates the C-4 position, making the bromo substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates.

SNAr Reaction Workflow start Start reagents This compound + Nucleophile (e.g., R-NH₂, R-OH, R-SH) start->reagents reaction Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) reagents->reaction workup Aqueous Workup & Precipitation/Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product 4-Substituted-5-nitrobenzo[d]thiazole purification->product

Caption: General workflow for SNAr reactions.

Materials:

  • This compound

  • Primary or secondary amine (1.5-2.0 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃, or Triethylamine, Et₃N, 2.0 eq)

  • Solvent (e.g., Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice

  • Deionized Water

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (DMF or DMSO).

  • Add the amine (1.5-2.0 eq) and the base (2.0 eq) to the solution.

  • Heat the reaction mixture to 60-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • A precipitate of the product should form. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Collect the solid product by vacuum filtration and wash it with deionized water.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Dry the purified product under vacuum.

Quantitative Data:

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF806Data not available
2PiperidineEt₃NDMSO908Data not available
3AnilineK₂CO₃DMF10012Data not available
Note: Yields are dependent on the specific nucleophile and reaction conditions and need to be determined experimentally.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of a wide range of substituted benzothiazole derivatives. Its ability to undergo both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides medicinal chemists and materials scientists with a powerful tool for the creation of novel molecular entities with tailored properties. The protocols provided in these application notes serve as a foundation for the exploration of the rich chemistry of this valuable heterocyclic intermediate.

Application Notes and Protocols: Synthesis and Evaluation of Schiff Base Ligands from 4-Bromo-5-nitrobenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of Schiff base ligands derived from 4-bromo-5-nitrobenzo[d]thiazole. The protocols outlined below are based on established methods for analogous benzothiazole derivatives and are intended to serve as a foundational guide for the exploration of this novel class of compounds.

Introduction

Schiff bases derived from heterocyclic scaffolds, particularly benzothiazole, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a bromo and a nitro group at the 4 and 5 positions of the benzothiazole ring, respectively, is anticipated to modulate the electronic and steric properties of the resulting Schiff base ligands, potentially enhancing their biological efficacy. The nitro group, in particular, is a well-known pharmacophore that can contribute to antimicrobial activity.[3] This document details the synthetic protocols for preparing these Schiff bases and their subsequent evaluation for potential therapeutic applications.

Synthesis of Schiff Base Ligands

The synthesis of Schiff base ligands from this compound derivatives is a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-4-bromo-5-nitrobenzo[d]thiazole. The second step is the condensation reaction of this amine with various substituted aromatic aldehydes to yield the target Schiff base ligands.

Synthesis of 2-amino-4-bromo-5-nitrobenzo[d]thiazole

A generalized protocol for the synthesis of the 2-amino-4-bromo-5-nitrobenzo[d]thiazole precursor, adapted from the synthesis of structurally similar compounds, is provided below.[4]

Experimental Protocol:

  • To a solution of 3-bromo-4-chloro-5-nitroaniline (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid, add potassium thiocyanate (1.2 mmol).

  • Add a solution of bromine (1.1 mmol) in the same solvent dropwise to the reaction mixture at room temperature with constant stirring.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain pure 2-amino-4-bromo-5-nitrobenzo[d]thiazole.

  • Characterize the final product using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

General Synthesis of Schiff Base Ligands

The following is a general procedure for the synthesis of Schiff bases via the condensation of 2-amino-4-bromo-5-nitrobenzo[d]thiazole with various aromatic aldehydes.[5][6]

Experimental Protocol:

  • Dissolve 2-amino-4-bromo-5-nitrobenzo[d]thiazole (1 mmol) in absolute ethanol (20 mL).

  • To this solution, add a solution of the desired substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the formation of the Schiff base by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF).

Visualization of the Synthetic Workflow:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Schiff Base Synthesis 3-bromo-4-chloro-5-nitroaniline 3-bromo-4-chloro-5-nitroaniline KSCN_Br2 KSCN, Br2 3-bromo-4-chloro-5-nitroaniline->KSCN_Br2 2-amino-4-bromo-5-nitrobenzo[d]thiazole 2-amino-4-bromo-5-nitrobenzo[d]thiazole KSCN_Br2->2-amino-4-bromo-5-nitrobenzo[d]thiazole Aromatic_Aldehyde Substituted Aromatic Aldehyde Condensation Condensation (Ethanol, Acetic Acid) 2-amino-4-bromo-5-nitrobenzo[d]thiazole->Condensation Aromatic_Aldehyde->Condensation Schiff_Base Schiff Base Ligand Condensation->Schiff_Base

Caption: Synthetic workflow for Schiff base ligands.

Characterization Data

Table 1: Physicochemical and Spectroscopic Data of Representative Benzothiazole Schiff Bases

Compound IDSubstituent on AldehydeYield (%)Melting Point (°C)FT-IR (cm⁻¹) ν(C=N)¹H-NMR (δ, ppm) -CH=N-Reference
1 4-Nitro78240-24216258.95[6]
2 4-Chloro82210-21216308.78[7]
3 4-Methoxy85198-20016208.65[8]
4 3,4,5-Trimethoxy75225-22716188.72[9]
5 4-Hydroxy88250-25216328.80[5]

Biological Applications and Protocols

Schiff bases of benzothiazole are known to exhibit a wide range of biological activities. The primary applications explored for these novel compounds are their antimicrobial and anticancer activities.

Antimicrobial Activity

The presence of the nitro group and the azomethine linkage suggests that these Schiff bases could be potent antimicrobial agents.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of the synthesized Schiff base in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (standard antibiotic) and negative (DMSO) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of Benzothiazole Schiff Bases

Compound IDS. aureusE. coliC. albicansReference
A 12.52550[1]
B 6.2512.525[2]
C 2550100[10]
D 50100>100[11]
Anticancer Activity

Benzothiazole derivatives have shown promise as anticancer agents.[8] The cytotoxic potential of the synthesized Schiff bases can be evaluated against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized Schiff bases (dissolved in DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Representative Anticancer Activity (IC50 in µM) of Benzothiazole Schiff Bases

Compound IDMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Reference
X 15.220.525.8[8]
Y 8.712.118.4[9]
Z 22.428.935.1[12]

Potential Mechanism of Action: DNA Interaction

One of the proposed mechanisms of action for the biological activity of benzothiazole Schiff bases is their ability to interact with DNA, potentially leading to DNA cleavage and subsequent cell death.[13][14]

Visualization of the Proposed Mechanism:

G Schiff_Base Benzothiazole Schiff Base DNA_Interaction Interaction with DNA (Intercalation/Groove Binding) Schiff_Base->DNA_Interaction DNA_Damage DNA Damage / Cleavage DNA_Interaction->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis

Caption: Proposed DNA interaction mechanism.

Experimental Protocol: DNA Cleavage Study by Agarose Gel Electrophoresis

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the synthesized Schiff base at various concentrations, and a suitable buffer (e.g., Tris-HCl).

  • Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Add a loading dye to the reaction mixtures.

  • Load the samples onto an agarose gel containing ethidium bromide.

  • Run the gel electrophoresis until the bands are well separated.

  • Visualize the DNA bands under a UV transilluminator.

  • The cleavage of supercoiled DNA (Form I) into nicked (Form II) and linear (Form III) forms indicates DNA cleavage activity.

Conclusion

The synthesis of novel Schiff base ligands from this compound derivatives presents a promising avenue for the discovery of new therapeutic agents. The protocols provided herein offer a systematic approach to synthesize, characterize, and evaluate the biological potential of these compounds. Further studies are warranted to explore the structure-activity relationships and elucidate the precise mechanisms of action of this intriguing class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-5-nitrobenzo[d]thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to form this compound has a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors throughout the synthetic sequence. Here are common issues and troubleshooting suggestions:

  • Incomplete Bromination: The initial bromination of the benzothiazole precursor might be inefficient.

    • Troubleshooting:

      • Ensure the purity of your starting benzothiazole. Impurities can interfere with the reaction.

      • Verify the activity of your brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine). Use freshly opened or properly stored reagents.

      • Optimize the reaction temperature. Some brominations require heating to proceed at an adequate rate, while others may need cooling to control selectivity.

      • Adjust the molar ratio of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to di-brominated byproducts.

  • Inefficient Nitration: The subsequent nitration of 4-bromobenzo[d]thiazole is a critical step where yield can be lost.

    • Troubleshooting:

      • The nitrating mixture (commonly a mixture of nitric acid and sulfuric acid) must be freshly prepared and kept cold to prevent decomposition and reduce side reactions.

      • Control the temperature during the addition of the substrate to the nitrating mixture. Exothermic reactions can lead to over-nitration or degradation of the starting material if not properly cooled.

      • Ensure vigorous stirring to promote adequate mixing and prevent localized overheating.

  • Suboptimal Reaction Conditions: General reaction parameters can significantly impact the overall yield.

    • Troubleshooting:

      • Solvent choice is crucial. Ensure your solvent is dry and appropriate for both bromination and nitration steps if performing a one-pot synthesis.

      • Reaction time can be a factor. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for quenching the reaction.

  • Product Loss During Work-up and Purification: The product may be lost during extraction, washing, or purification steps.

    • Troubleshooting:

      • During aqueous work-up, ensure the pH is adjusted correctly to precipitate the product fully.

      • When performing liquid-liquid extraction, use the appropriate solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

      • For purification by recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery. Column chromatography can also be an effective purification method, but care must be taken to choose the correct stationary and mobile phases to avoid product loss on the column.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

A2: The formation of multiple products indicates a lack of selectivity in either the bromination or nitration step.

  • Isomer Formation: The primary challenge is often the formation of other constitutional isomers, such as 4-bromo-7-nitrobenzo[d]thiazole or 6-bromo-5-nitrobenzo[d]thiazole.

    • Troubleshooting:

      • Control of Reaction Temperature: Temperature plays a critical role in directing the regioselectivity of electrophilic aromatic substitution. Lowering the reaction temperature during both bromination and nitration can often favor the formation of the thermodynamically more stable product.

      • Choice of Reagents: The choice of brominating and nitrating agents can influence the isomer distribution. For instance, using a milder nitrating agent might offer better control.

      • Order of Reactions: The order of bromination and nitration can significantly affect the final product distribution. Consider the directing effects of the bromo and nitro groups. It may be advantageous to perform the nitration first, followed by bromination, or vice versa, depending on the desired isomer.

  • Over-Bromination/Nitration: The formation of di-brominated or di-nitrated products can also occur.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of the brominating and nitrating agents. Use of a significant excess of either reagent should be avoided. A slow, dropwise addition of the electrophilic reagent can also help to prevent localized high concentrations that can lead to multiple substitutions.

Q3: My final product is difficult to purify. What are some effective purification strategies for this compound?

A3: Purification of nitroaromatic compounds can be challenging due to their physical properties.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, acetic acid, or a mixture of solvents like ethanol/water or toluene/hexanes).

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to form well-defined crystals.

      • Further cool the flask in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used.

    • Protocol:

      • Choose an appropriate stationary phase (e.g., silica gel) and a mobile phase (e.g., a mixture of hexane and ethyl acetate).

      • Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel.

      • Load the adsorbed material onto the top of the prepared column.

      • Elute the column with the mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the desired product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: What are the expected spectroscopic data for this compound?

A4: While a detailed experimental spectrum is not publicly available, the expected spectroscopic characteristics would be:

  • 1H NMR: A complex aromatic region with signals corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

  • 13C NMR: Signals for the seven carbon atoms of the benzothiazole ring system. The carbons attached to the bromine and nitro groups, as well as the carbon of the thiazole ring, will have characteristic chemical shifts.

  • Mass Spectrometry (MS): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (C7H3BrN2O2S), which is approximately 258.9 g/mol and 260.9 g/mol due to the isotopic abundance of bromine (79Br and 81Br).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (NO2) asymmetric and symmetric stretching vibrations (typically around 1530-1500 cm-1 and 1350-1330 cm-1), as well as aromatic C-H and C=C stretching vibrations.

Data Presentation

Table 1: Illustrative Reaction Parameters for the Synthesis of this compound

Disclaimer: The following data is representative and intended for illustrative purposes. Actual yields may vary based on specific experimental conditions.

EntryStarting MaterialBrominating Agent (Equivalents)Nitrating AgentReaction Temperature (°C)Reaction Time (h)Yield (%)
1Benzo[d]thiazoleNBS (1.1)HNO3/H2SO40 to rt6~45
2Benzo[d]thiazoleBr2 (1.1)HNO3/H2SO4-5 to 04~55
34-Bromobenzo[d]thiazole-HNO3/H2SO402~70
45-Nitrobenzo[d]thiazoleNBS (1.2)-rt12~60

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Note: This is a generalized protocol based on standard procedures for the bromination and nitration of aromatic heterocycles. It should be optimized for specific laboratory conditions.

Step 1: Bromination of Benzo[d]thiazole (Illustrative)

  • To a solution of benzo[d]thiazole (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-bromobenzo[d]thiazole.

Step 2: Nitration of 4-Bromobenzo[d]thiazole (Illustrative)

  • In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.5 eq) dropwise to chilled (0 °C) concentrated sulfuric acid.

  • Cool the nitrating mixture in an ice-salt bath.

  • Dissolve the crude 4-bromobenzo[d]thiazole from Step 1 in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the cold nitrating mixture, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for the prescribed time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product, this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway A Benzo[d]thiazole B Bromination (e.g., NBS or Br2) A->B Step 1 C 4-Bromobenzo[d]thiazole B->C D Nitration (HNO3/H2SO4) C->D Step 2 E This compound D->E

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield cluster_bromination Bromination Issues cluster_nitration Nitration Issues cluster_workup Work-up/Purification Issues start Low Yield Observed B1 Incomplete Reaction start->B1 B2 Side Product Formation (e.g., Di-bromination) start->B2 N1 Incomplete Reaction start->N1 N2 Side Product Formation (e.g., Isomers, Di-nitration) start->N2 N3 Degradation of Starting Material start->N3 W1 Product Loss During Extraction/Washing start->W1 W2 Inefficient Purification start->W2 S1 Optimize Reagent Stoichiometry and Reaction Time/Temperature B1->S1 Solution S2 Control Reagent Stoichiometry and Addition Rate B2->S2 Solution S3 Ensure Fresh Nitrating Mixture and Monitor with TLC N1->S3 Solution S4 Control Temperature and Reagent Stoichiometry N2->S4 Solution S5 Maintain Low Temperature During Nitration N3->S5 Solution S6 Optimize pH and Use Multiple Extractions W1->S6 Solution S7 Select Appropriate Recrystallization Solvent or Chromatography System W2->S7 Solution

Caption: Troubleshooting workflow for low yield issues.

Experimental_Workflow start Start prep Prepare Reagents and Glassware start->prep bromination Perform Bromination Reaction prep->bromination monitor_bromo Monitor Reaction by TLC bromination->monitor_bromo monitor_bromo->bromination Incomplete workup_bromo Aqueous Work-up and Extraction monitor_bromo->workup_bromo Complete isolate_bromo Isolate Crude 4-Bromobenzo[d]thiazole workup_bromo->isolate_bromo nitration Perform Nitration Reaction isolate_bromo->nitration monitor_nitro Monitor Reaction by TLC nitration->monitor_nitro monitor_nitro->nitration Incomplete quench Quench Reaction on Ice monitor_nitro->quench Complete filter Filter and Wash Crude Product quench->filter purify Purify by Recrystallization or Chromatography filter->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General experimental workflow for synthesis.

Technical Support Center: Purification of 4-Bromo-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-5-nitrobenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials from the synthesis, regioisomers (e.g., 7-Bromo-4-nitrobenzo[d]thiazole), and potentially di-nitrated byproducts. The presence of these will depend on the specific synthetic route employed.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can help in determining the effectiveness of a recrystallization protocol. For visualization, UV light is typically effective due to the aromatic nature of the compound.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is expected to be a solid. The color can vary, but it is typically a pale yellow or off-white crystalline solid. A significant deviation from this may indicate the presence of impurities.

Troubleshooting Guides

Column Chromatography

Issue: The compound is not moving from the baseline on the TLC plate with non-polar solvents.

  • Possible Cause: The chosen eluent system is not polar enough to move the compound up the silica gel plate.

  • Solution: Gradually increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate. A good starting point for developing a solvent system is to find a mixture that gives your product an Rf value of approximately 0.3.

Issue: The compound is streaking on the TLC plate.

  • Possible Cause 1: The sample is overloaded on the TLC plate.

  • Solution 1: Spot a more dilute solution of your sample on the TLC plate.

  • Possible Cause 2: The compound is highly polar and is interacting strongly with the silica gel.

  • Solution 2: Try adding a small amount of a more polar solvent, like methanol, to your eluent system. Alternatively, a different stationary phase, such as alumina, could be explored.

  • Possible Cause 3: The compound may be acidic or basic.

  • Solution 3: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system to improve the spot shape.

Issue: Poor separation of the product from an impurity.

  • Possible Cause: The chosen eluent system does not have sufficient selectivity for the two compounds.

  • Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents for another of similar polarity but different chemical nature (e.g., dichloromethane instead of ethyl acetate) can improve separation. Running a gradient elution, where the polarity of the eluent is gradually increased during the column run, can also be effective.

Recrystallization

Issue: The compound does not dissolve in the chosen solvent, even at boiling.

  • Possible Cause: The compound has very low solubility in the selected solvent.

  • Solution: You will need to perform a solvent screen to find a suitable recrystallization solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test small amounts of your crude product in various solvents of different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene).

Issue: The compound oils out instead of forming crystals upon cooling.

  • Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution too quickly.

  • Solution 1: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.

  • Possible Cause 2: The boiling point of the solvent is higher than the melting point of your compound.

  • Solution 2: Choose a solvent with a lower boiling point.

Issue: No crystals form upon cooling.

  • Possible Cause 1: The solution is not saturated enough.

  • Solution 1: Remove some of the solvent by boiling or under reduced pressure and allow the solution to cool again.

  • Possible Cause 2: The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution 2: This solvent may be unsuitable for single-solvent recrystallization. Consider using an anti-solvent system. Dissolve the compound in a small amount of a good solvent, and then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again and then allow it to cool slowly.

Data Presentation

Table 1: General Parameters for Purification Techniques

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (200-300 mesh)Not Applicable
Typical Eluent Systems Hexane/Ethyl Acetate, Dichloromethane/HexaneEthanol, Isopropanol, Acetone, Ethyl Acetate, Toluene (requires screening)
Monitoring Thin-Layer Chromatography (TLC) with UV visualizationVisual inspection for crystal formation
Key Optimization Eluent composition to achieve an Rf of ~0.3 for the productSolvent selection for high solubility at high temperature and low solubility at low temperature

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various eluent systems (e.g., starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity).

    • Identify a solvent system that gives the product a retention factor (Rf) of approximately 0.3 and good separation from impurities.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system (wet packing is recommended).

    • Ensure the silica gel bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.

  • Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Place a small amount of the crude material into several test tubes.

    • Add a small amount of a different solvent to each test tube and observe the solubility at room temperature.

    • Heat the test tubes with insoluble material to determine if the compound dissolves at elevated temperatures.

    • A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound column_chrom Column Chromatography crude->column_chrom recrystallization Recrystallization crude->recrystallization tlc_analysis TLC Analysis column_chrom->tlc_analysis Monitor Fractions pure_product Pure Product recrystallization->pure_product tlc_analysis->pure_product Combine Pure Fractions troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue no_movement No Movement on TLC start->no_movement streaking Streaking on TLC start->streaking poor_separation Poor Separation start->poor_separation no_dissolve Does Not Dissolve start->no_dissolve oiling_out Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals increase_polarity Increase Eluent Polarity no_movement->increase_polarity Cause: Low Polarity check_loading Adjust Loading/ Modify Eluent streaking->check_loading Cause: Overloading/ Strong Interaction change_eluent Change Eluent System/ Use Gradient poor_separation->change_eluent Cause: Poor Selectivity solvent_screen Perform Solvent Screen no_dissolve->solvent_screen Cause: Poor Solvent slow_cooling Cool Slowly/ Seed Crystals oiling_out->slow_cooling Cause: Supersaturation concentrate Concentrate Solution/ Use Anti-solvent no_crystals->concentrate Cause: Not Saturated

Technical Support Center: Synthesis of 4-Bromo-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-nitrobenzo[d]thiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the nitration of 4-bromobenzo[d]thiazole.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The nitration may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. Ensure the temperature is maintained throughout the addition of the nitrating agent and for the duration of the reaction.

  • Suboptimal Reagent Concentration: The concentration of the nitrating mixture (typically nitric acid and sulfuric acid) is crucial.

    • Troubleshooting:

      • Use concentrated nitric acid (65-70%) and concentrated sulfuric acid (95-98%).

      • The molar ratio of the nitrating agent to the substrate should be optimized. A slight excess of the nitrating agent is generally used.

  • Product Loss During Work-up: The product may be lost during the extraction and purification steps.

    • Troubleshooting:

      • Ensure complete precipitation of the product by pouring the reaction mixture onto a sufficient amount of crushed ice.

      • During extraction with an organic solvent, perform multiple extractions to ensure all the product is recovered from the aqueous layer.

      • Be cautious during solvent removal to avoid loss of product through evaporation.

Q2: My final product is a mixture of isomers. How can I minimize the formation of side products?

A2: The nitration of 4-bromobenzo[d]thiazole is an electrophilic aromatic substitution reaction. The bromine atom is an ortho-, para-director, while the thiazole ring's directing effects are more complex. This can lead to the formation of isomeric side products, primarily 4-bromo-6-nitrobenzo[d]thiazole and 4-bromo-7-nitrobenzo[d]thiazole.

  • Controlling Regioselectivity:

    • Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for a particular isomer.

    • Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. While a mixture of nitric and sulfuric acid is common, other nitrating agents could be explored, although this would require significant process development.

  • Purification: Since the formation of some isomeric byproducts is often unavoidable, efficient purification is key.

    • Fractional Crystallization: The different isomers may have varying solubilities in certain solvents, allowing for their separation by fractional crystallization.

    • Column Chromatography: This is a highly effective method for separating isomers. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined empirically.

Q3: I am having difficulty purifying the desired this compound from the reaction mixture. What are the recommended purification methods?

A3: The primary impurities are likely to be the isomeric byproducts (4-bromo-6-nitro- and 4-bromo-7-nitrobenzo[d]thiazole) and any unreacted starting material.

  • Step 1: Initial Work-up:

    • After the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

    • Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

  • Step 2: Recrystallization:

    • Attempt to recrystallize the crude product from a suitable solvent. Ethanol or a mixture of ethanol and water is often a good starting point for nitroaromatic compounds. This may enrich the desired isomer.

  • Step 3: Column Chromatography:

    • If recrystallization does not provide a pure product, column chromatography on silica gel is the most effective method for separating the isomers.

    • The polarity of the isomers is likely to be very similar, so a careful selection of the eluent system is necessary. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar solvent (like ethyl acetate) is recommended.

    • Monitor the fractions by TLC to identify and combine the fractions containing the pure desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthetic route is the electrophilic nitration of 4-bromobenzo[d]thiazole using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid.

Q2: What are the expected side products in this synthesis?

A2: The main side products are positional isomers formed during the nitration reaction. These are primarily:

  • 4-bromo-6-nitrobenzo[d]thiazole

  • 4-bromo-7-nitrobenzo[d]thiazole The formation of di-nitro products is also possible if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).

Q3: Why is the formation of multiple isomers a common issue?

A3: The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene ring. The bromine atom at position 4 is an ortho-, para-director, meaning it directs incoming electrophiles to positions 5 and 7. The fused thiazole ring also influences the electron density of the benzene ring, contributing to the formation of a mixture of isomers.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This will provide information about the structure of the molecule and the position of the substituents. Each isomer will have a unique NMR spectrum.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is an indicator of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.

Data Presentation

The following table presents a hypothetical distribution of products from the nitration of 4-bromobenzo[d]thiazole. The actual yields may vary depending on the specific reaction conditions.

CompoundPosition of Nitro GroupHypothetical Yield (%)
This compound560-70
4-Bromo-6-nitrobenzo[d]thiazole615-25
4-Bromo-7-nitrobenzo[d]thiazole75-15
Di-nitro products and other impurities-< 5

Experimental Protocols

Synthesis of this compound

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0-5 °C), slowly add concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 15 mL) with constant stirring.

  • Reaction: To the cooled nitrating mixture, add 4-bromobenzo[d]thiazole (e.g., 5.0 g) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture slowly onto crushed ice (e.g., 200 g) with vigorous stirring.

  • Filtration: Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture).

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Material cluster_reaction Nitration Reaction cluster_products Products 4-Bromobenzo[d]thiazole 4-Bromobenzo[d]thiazole Reaction Electrophilic Aromatic Substitution 4-Bromobenzo[d]thiazole->Reaction Nitrating Mixture HNO3 / H2SO4 Nitrating Mixture->Reaction Desired_Product This compound Reaction->Desired_Product Major Product Side_Product_1 4-Bromo-6-nitrobenzo[d]thiazole Reaction->Side_Product_1 Side Product Side_Product_2 4-Bromo-7-nitrobenzo[d]thiazole Reaction->Side_Product_2 Side Product

Caption: Synthetic pathway for this compound.

Isomer_Formation Start Nitration of 4-Bromobenzo[d]thiazole Electrophilic_Attack Electrophilic Attack by NO2+ Start->Electrophilic_Attack Position_5 Attack at C5 Electrophilic_Attack->Position_5 Position_6 Attack at C6 Electrophilic_Attack->Position_6 Position_7 Attack at C7 Electrophilic_Attack->Position_7 Product_5 4-Bromo-5-nitro (Desired Product) Position_5->Product_5 Product_6 4-Bromo-6-nitro (Side Product) Position_6->Product_6 Product_7 4-Bromo-7-nitro (Side Product) Position_7->Product_7

Caption: Formation of isomers during nitration.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Workup Check Work-up Procedure Start->Check_Workup Check_Purity Assess Purity (TLC, NMR) Start->Check_Purity Temp Optimize Temperature Check_Reaction->Temp Time Optimize Reaction Time Check_Reaction->Time Reagents Check Reagent Quality and Concentration Check_Reaction->Reagents Extraction Improve Extraction Check_Workup->Extraction Precipitation Ensure Complete Precipitation Check_Workup->Precipitation Isomers Isomeric Mixture Present Check_Purity->Isomers Purification Purification Required Isomers->Purification Recrystallization Fractional Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Troubleshooting workflow for synthesis.

Technical Support Center: Optimizing Temperature Control for Nitration Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature control during nitration reactions.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in nitration reactions?

Precise temperature control is paramount in nitration reactions for several key reasons:

  • Exothermic Nature: Nitration reactions are highly exothermic, releasing significant amounts of heat.[1][2][3] Without proper control, this heat can accumulate, leading to a rapid increase in the reaction rate and potentially a dangerous runaway reaction or explosion.[1][2][4]

  • Selectivity and Byproduct Formation: Temperature significantly influences the selectivity of the reaction. Elevated temperatures can lead to the formation of undesired byproducts, such as dinitro or trinitro compounds, and oxidation products.[1][5][6] For instance, in the nitration of phenol, lower temperatures favor the formation of mononitrophenol and reduce the generation of polynitrated products.[7]

  • Reagent Stability: Nitric acid, a key reagent, can decompose at higher temperatures, producing toxic nitrogen dioxide gas (NO₂).[1][8] This decomposition not only reduces the efficiency of the nitration but also introduces safety hazards.

  • Reaction Rate: Temperature directly affects the rate of the reaction. While a higher temperature can increase the reaction rate, it can also make the reaction difficult to control.[9]

Q2: What are the signs of a runaway reaction, and how can it be prevented?

A runaway reaction is a thermally uncontrolled reaction that can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[4][10]

Signs of a Runaway Reaction:

  • A sudden, rapid increase in the reaction temperature that cannot be controlled by the cooling system.

  • Vigorous gas evolution, often visible as brown fumes of nitrogen dioxide (NO₂).[4]

  • A noticeable increase in pressure within the reaction vessel.

Prevention Strategies:

  • Maintain Low Temperatures: Most nitration reactions are conducted at low temperatures, often using an ice bath (around 0°C) or other cooling systems to dissipate the heat generated.[11][12]

  • Slow Reagent Addition: The nitrating agent (e.g., mixed acid) should be added slowly and in a controlled manner to the substrate to manage the rate of heat generation.[2][4]

  • Efficient Stirring: Good agitation is crucial to ensure uniform temperature distribution throughout the reaction mixture and prevent the formation of localized hot spots.[13]

  • Monitoring: Continuous monitoring of the reaction temperature is essential.[9]

  • Emergency Preparedness: Have a plan in place for emergency cooling or quenching of the reaction in case of a thermal runaway.

Q3: How does temperature affect the yield and isomeric distribution of my product?

Temperature is a critical parameter that can significantly impact both the yield and the regioselectivity (isomeric distribution) of nitration reactions.

  • Yield: While higher temperatures generally increase the reaction rate, they can also lead to the decomposition of reactants and the formation of byproducts, which can lower the overall yield of the desired product.[1][6]

  • Isomeric Distribution: Temperature can influence which isomer is preferentially formed. For example, in the nitration of nitrobenzene, lowering the reaction temperature can reduce the selectivity for the p-dinitrobenzene isomer.[5] Similarly, for the nitration of toluene, a low-temperature process can reduce the yield of the undesired 3-nitrotoluene.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction temperature is rising too quickly. 1. Rate of addition of nitrating agent is too fast. 2. Inadequate cooling. 3. Poor agitation.1. Slow down the addition of the nitrating agent. 2. Ensure the cooling bath is at the correct temperature and has sufficient capacity. Check for proper immersion of the reaction vessel. 3. Increase the stirring rate to improve heat transfer.
Low yield of the desired product. 1. Reaction temperature was too high, leading to byproduct formation or decomposition. 2. Reaction temperature was too low, resulting in an incomplete reaction. 3. Incorrect stoichiometry of reagents.1. Repeat the reaction at a lower, more controlled temperature.[1] 2. Gradually increase the reaction temperature or allow for a longer reaction time while carefully monitoring. 3. Verify the concentrations and volumes of all reagents.
Formation of multiple nitrated products (e.g., dinitro, trinitro). Reaction temperature was too high.[1]Conduct the reaction at a lower temperature to favor mono-nitration.[7]
Brown fumes (NO₂) observed. Decomposition of nitric acid due to excessive temperature.[1]Immediately improve cooling and reduce the rate of addition of the nitrating agent. Ensure adequate ventilation.
Inconsistent results between batches. Poor temperature control and reproducibility.Implement a more robust temperature control system, such as a continuous flow reactor or a well-calibrated cryostat.[6][14]

Experimental Protocols

Protocol 1: Batch Nitration of Methyl Benzoate with Temperature Control

This protocol describes a standard laboratory procedure for the nitration of methyl benzoate, emphasizing temperature control using an ice bath.[11]

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Methyl Benzoate

  • Ice

  • Test tubes or round-bottom flask

  • Magnetic stirrer and stir bar (optional, but recommended)

  • Thermometer

Procedure:

  • In a clean, dry reaction vessel, add the required amount of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to approximately 0°C.

  • Slowly add the methyl benzoate to the cold sulfuric acid while stirring.

  • In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the methyl benzoate-sulfuric acid solution. Maintain the reaction temperature at or below 15°C throughout the addition.[12]

  • Continuously monitor the temperature with a thermometer.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period (e.g., 15 minutes).[12]

  • Allow the reaction to slowly warm to room temperature and stir for an additional period.

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Isolate the product by filtration.

Quantitative Data Summary
ReactionSubstrateNitrating AgentTemperature (°C)Key OutcomeReference
Nitration of NitrobenzeneNitrobenzeneMixed Acid7099% yield of dinitrobenzene[5]
Nitration of NitrobenzeneNitrobenzeneMixed Acid25Suppressed p-dinitrobenzene formation[5]
Nitration of GlycerolGlycerolMixed Acid~22Controlled esterification to form nitroglycerin[2]
Nitration of BenzeneBenzeneMixed Acid< 50Formation of nitrobenzene[3]
Nitration of p-Cymenep-CymeneMixed Acid-15 to -10Formation of 2-nitro-p-cymene[15]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_substrate Prepare Substrate Solution cool_reactants Cool Reactants to Target Temperature prep_substrate->cool_reactants prep_nitrating_agent Prepare Nitrating Agent prep_nitrating_agent->cool_reactants add_nitrating_agent Slow, Dropwise Addition of Nitrating Agent cool_reactants->add_nitrating_agent monitor_temp Continuously Monitor Temperature add_nitrating_agent->monitor_temp quench Quench Reaction (e.g., on ice) add_nitrating_agent->quench Reaction Complete maintain_temp Maintain Temperature with Cooling Bath monitor_temp->maintain_temp Adjust Cooling maintain_temp->add_nitrating_agent isolate Isolate Product (e.g., filtration) quench->isolate purify Purify Product isolate->purify Troubleshooting_Tree start Temperature Issue During Nitration q_temp_rise Is the temperature rising too quickly? start->q_temp_rise s_slow_addition Slow down the addition of nitrating agent. q_temp_rise->s_slow_addition Yes q_low_yield Is the final yield low? q_temp_rise->q_low_yield No s_check_cooling Check cooling bath and improve agitation. s_slow_addition->s_check_cooling s_check_cooling->q_low_yield s_adjust_temp Adjust reaction temperature (lower for byproducts, higher for incomplete reaction). q_low_yield->s_adjust_temp Yes q_byproducts Are there significant byproducts (e.g., poly-nitration)? q_low_yield->q_byproducts No s_verify_stoichiometry Verify reagent stoichiometry. s_adjust_temp->s_verify_stoichiometry s_verify_stoichiometry->q_byproducts s_lower_temp Run the reaction at a lower temperature. q_byproducts->s_lower_temp Yes end Problem Resolved q_byproducts->end No s_lower_temp->end

References

Preventing over-bromination in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-bromination during benzothiazole synthesis.

Troubleshooting Guide: Over-bromination Issues

This guide provides a systematic approach to troubleshoot and prevent the formation of di- or poly-brominated benzothiazole derivatives.

Problem: My reaction is producing a significant amount of di-brominated or poly-brominated benzothiazole.

This common issue arises from the high reactivity of the benzothiazole ring system towards electrophilic bromination. The following steps provide a logical workflow to diagnose and solve the problem.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Over-bromination Observed check_reagent Step 1: Evaluate Brominating Agent start->check_reagent br2_used Is Br2 the brominating agent? check_reagent->br2_used switch_to_nbs Action: Switch to a milder agent like N-Bromosuccinimide (NBS). br2_used->switch_to_nbs Yes nbs_used NBS is already in use. br2_used->nbs_used No check_conditions Step 2: Assess Reaction Conditions switch_to_nbs->check_conditions nbs_used->check_conditions high_temp Is the reaction run at elevated temperature? check_conditions->high_temp lower_temp Action: Lower the reaction temperature. Perform the reaction at 0°C or room temperature. high_temp->lower_temp Yes temp_ok Temperature is already low. high_temp->temp_ok No check_solvent Step 3: Analyze the Solvent lower_temp->check_solvent temp_ok->check_solvent polar_solvent Is a polar solvent being used? check_solvent->polar_solvent switch_solvent Action: Switch to a less polar solvent. polar_solvent->switch_solvent Yes solvent_ok Solvent is non-polar. polar_solvent->solvent_ok No check_equivalents Step 4: Verify Stoichiometry switch_solvent->check_equivalents solvent_ok->check_equivalents excess_br Are you using an excess of the brominating agent? check_equivalents->excess_br use_one_eq Action: Use stoichiometric amounts (1.0 to 1.1 equivalents) of the brominating agent. excess_br->use_one_eq Yes end End: Over-bromination Minimized excess_br->end No use_one_eq->end

Caption: Troubleshooting workflow for over-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is my benzothiazole derivative prone to over-bromination?

A1: The benzothiazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The presence of activating groups on the benzene ring further increases its reactivity, often leading to the substitution of more than one hydrogen atom with bromine.

Q2: What is the best brominating agent to use to avoid over-bromination?

A2: N-Bromosuccinimide (NBS) is generally the preferred reagent for the controlled mono-bromination of benzothiazoles.[1][2][3] It is a milder source of electrophilic bromine compared to molecular bromine (Br₂), which is highly reactive and more likely to cause multiple substitutions.

Q3: How does temperature affect the selectivity of the bromination reaction?

A3: Higher reaction temperatures provide more energy for the reaction to overcome the activation barrier for multiple brominations.[2] To enhance selectivity for the mono-brominated product, it is advisable to conduct the reaction at lower temperatures, such as 0°C or room temperature.

Q4: What is the role of the solvent in controlling over-bromination?

A4: The polarity of the solvent can significantly influence the reaction's selectivity. Polar solvents can stabilize the charged intermediates formed during electrophilic aromatic substitution, which can favor further bromination.[1] Using less polar solvents, such as 1,2-dimethoxyethane (DME) or carbon tetrachloride, can help to minimize over-bromination.[1]

Q5: How can I ensure I am not simply using too much brominating agent?

A5: It is crucial to use a stoichiometric amount of the brominating agent, typically 1.0 to 1.1 equivalents relative to your benzothiazole substrate. Using a significant excess of the brominating agent will dramatically increase the likelihood of multiple brominations. Careful measurement and slow, portion-wise addition of the brominating agent can also help to control the reaction.

Data Presentation

The following tables summarize quantitative data on the effect of different brominating agents and reaction conditions on the yield of mono-brominated benzothiazoles, providing a basis for comparison.

Table 1: Comparison of Brominating Agents for Benzothiazole Synthesis

Starting MaterialBrominating AgentSolventTemperature (°C)Yield of Mono-brominated Product (%)Reference
PhenylthioureaNBS/Bu₄NBrDMEAmbient51[1]
p-Toluidine & NH₄SCNNBS/Bu₄NBrDMEAmbient51[1]
p-Anisidine & NH₄SCNNBS/Bu₄NBrDMEAmbient54[1]

Table 2: Effect of Solvent on Benzothiazole Synthesis Yield

Starting MaterialBrominating AgentSolventTemperature (°C)Yield (%)Side Products NotedReference
PhenylthioureaNBSDichloromethaneAmbient48-[1]
PhenylthioureaNBSAcetonitrileAmbient23Ring bromination[1]
PhenylthioureaNBSMethanolAmbient15Ring bromination[1]
PhenylthioureaNBSWaterAmbient3Ring bromination[1]

Experimental Protocols

Protocol 1: Selective Mono-bromination of a Benzothiazole Derivative using NBS

This protocol provides a general procedure for the selective mono-bromination of an activated benzothiazole at the para-position relative to the activating group.

Materials:

  • Substituted benzothiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted benzothiazole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.

  • Cool the solution to -10°C using an appropriate cooling bath.

  • Add N-bromosuccinimide (1.0 mmol, 1.0 eq.) in one portion to the cooled solution.

  • Stir the resulting mixture at 0°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-brominated benzothiazole.

Signaling Pathways and Mechanisms

The mechanism of electrophilic aromatic substitution is key to understanding and controlling the bromination of benzothiazoles.

Mechanism: Electrophilic Aromatic Bromination of Benzothiazole

BrominationMechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack and Formation of Sigma Complex cluster_step3 Step 3: Deprotonation and Aromatization cluster_overbromination Over-bromination Pathway NBS NBS Br_plus Br+ (electrophile) NBS->Br_plus + H+ Succinimide Succinimide NBS->Succinimide + H+ H_plus H+ Benzothiazole Benzothiazole Sigma_Complex Sigma Complex (Resonance Stabilized) Benzothiazole->Sigma_Complex + Br+ Bromobenzothiazole Mono-brominated Benzothiazole Sigma_Complex->Bromobenzothiazole - H+ Dibromobenzothiazole Di-brominated Benzothiazole Bromobenzothiazole->Dibromobenzothiazole + Br+ - H+

Caption: Mechanism of electrophilic bromination on benzothiazole.

References

Managing exothermic reactions in 4-Bromo-5-nitrobenzo[d]thiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-nitrobenzo[d]thiazole. The information is designed to address common challenges, particularly the management of the highly exothermic nitration reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The underlying experimental protocol is based on the nitration of 4-bromobenzo[d]thiazole using a mixture of concentrated nitric acid and sulfuric acid.

Issue IDProblemPossible CausesRecommended Solutions
EXO-01 Rapid, uncontrolled temperature increase (runaway reaction) during nitrating mixture addition. 1. Rate of addition of the nitrating mixture is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient stirring, leading to localized "hot spots."4. Initial temperature of the 4-bromobenzo[d]thiazole solution is too high.1. Immediately stop the addition of the nitrating mixture.2. Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath).3. Increase the stirring rate to ensure efficient heat dissipation.4. If the temperature continues to rise rapidly, prepare to quench the reaction by pouring it over a large volume of crushed ice.
YLD-01 Low yield of the desired this compound. 1. Incomplete reaction due to insufficient reaction time or temperature.2. Formation of side products due to excessive temperature.3. Loss of product during workup and purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time at the specified temperature.2. Ensure strict temperature control throughout the addition of the nitrating mixture. Overheating can lead to the formation of dinitro- or oxidized byproducts.3. Carefully perform the workup procedure. Ensure the pH is appropriately adjusted during neutralization to prevent loss of the product. Use an appropriate solvent for extraction and minimize the number of transfers.
PUR-01 Difficulty in purifying the final product; presence of persistent impurities. 1. Formation of isomeric nitro-benzothiazole derivatives.2. Presence of unreacted starting material.3. Formation of oxidation byproducts.1. The nitration of 4-bromobenzo[d]thiazole could potentially yield other isomers. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) may be effective. If isomers are difficult to separate, column chromatography on silica gel may be necessary.2. Ensure the reaction has gone to completion via TLC analysis before workup.3. Maintain low reaction temperatures to minimize oxidation. The presence of dark, tarry substances often indicates oxidation.
RXN-01 The reaction fails to initiate or proceeds very slowly. 1. The concentration of the nitrating mixture is too low (e.g., due to absorption of moisture).2. The reaction temperature is too low.1. Use fresh, concentrated nitric and sulfuric acids. Protect the acids from atmospheric moisture.2. While maintaining safety, a slight, controlled increase in temperature (e.g., from 0°C to 5-10°C) after the addition of the nitrating mixture might be necessary to drive the reaction to completion. Monitor closely for any signs of a delayed exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the synthesis of this compound?

A1: The primary safety concern is the management of the highly exothermic nitration reaction. The reaction of 4-bromobenzo[d]thiazole with the nitrating mixture (concentrated nitric and sulfuric acids) generates a significant amount of heat.[1][2] If this heat is not effectively dissipated, it can lead to a rapid, uncontrolled increase in temperature, known as a runaway reaction.[1][2] This can result in the boiling of the reaction mixture, the release of toxic nitrogen oxide gases, and potentially an explosion.[3]

Q2: How can I effectively control the temperature during the nitration step?

A2: Effective temperature control is crucial. Key strategies include:

  • Cooling Bath: Utilize an efficient cooling bath, such as an ice-salt or dry ice-acetone bath, to maintain the reaction temperature at the desired level (typically 0-5°C).

  • Slow Addition: Add the nitrating mixture to the solution of 4-bromobenzo[d]thiazole very slowly, dropwise, using an addition funnel.

  • Vigorous Stirring: Ensure efficient and constant stirring to promote even heat distribution and prevent the formation of localized hot spots.

  • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a low-temperature thermometer.

Q3: What are the likely side products in this synthesis?

A3: Potential side products include:

  • Isomeric Nitro Compounds: Nitration at other positions on the benzothiazole ring can occur, although the 5-position is generally favored.

  • Dinitro Compounds: Under harsh conditions (e.g., higher temperatures or prolonged reaction times), a second nitration may occur.

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of undesired oxidation byproducts, often appearing as dark, tarry materials.

Q4: What is the appropriate procedure for quenching the reaction?

A4: The reaction is typically quenched by slowly and carefully pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring. This serves to rapidly cool the mixture, dilute the strong acids, and precipitate the crude product. Always add the acid mixture to the ice, not the other way around, to manage the heat of dilution.

Q5: What are the hazards associated with the reagents used?

A5:

  • Concentrated Sulfuric Acid: Is a strong acid and a powerful dehydrating agent. It is highly corrosive and can cause severe skin burns.[4][5] Mixing with water is highly exothermic.

  • Concentrated Nitric Acid: Is a strong acid and a powerful oxidizing agent. It is highly corrosive and can cause severe skin burns and eye damage.[6][7] It is toxic if inhaled and can intensify fires.[6][7]

  • 4-Bromobenzo[d]thiazole: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[8][9][10]

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][11]

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical procedure based on established principles of nitration and related syntheses. Researchers should perform their own risk assessment and optimization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Volume (mL)
4-Bromobenzo[d]thiazole214.0810.70.05-
Concentrated Sulfuric Acid (98%)98.08--50
Concentrated Nitric Acid (70%)63.01--4.5

Procedure:

  • Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 4-bromobenzo[d]thiazole (10.7 g, 0.05 mol) in concentrated sulfuric acid (50 mL). Cool the solution to 0-5°C in an ice-salt bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (4.5 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4-bromobenzo[d]thiazole over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto 500g of crushed ice with vigorous stirring. The crude product should precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or acetic acid.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve 4-Bromobenzo[d]thiazole in conc. H2SO4 cool_substrate Cool Substrate Solution (0-5°C) prep_substrate->cool_substrate prep_nitrating Prepare Nitrating Mixture (HNO3 + H2SO4) add_nitrating Slowly Add Nitrating Mixture prep_nitrating->add_nitrating cool_substrate->add_nitrating stir_reaction Stir at 0-5°C for 1-2h add_nitrating->stir_reaction quench Pour onto Crushed Ice stir_reaction->quench filter_product Filter Precipitate quench->filter_product wash_product Wash with Cold Water filter_product->wash_product purify Recrystallize Product wash_product->purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Exothermic Reaction

troubleshooting_exotherm start Temperature Rise During Nitrating Mixture Addition check_temp Is Temperature > 10°C? start->check_temp stop_addition Stop Addition Immediately check_temp->stop_addition Yes continue_monitoring Continue Monitoring check_temp->continue_monitoring No increase_cooling Enhance Cooling stop_addition->increase_cooling increase_stirring Increase Stirring Rate increase_cooling->increase_stirring check_again Is Temperature Still Rising? increase_stirring->check_again quench Quench Reaction in Ice check_again->quench Yes resume Resume Addition Slowly Once Temperature is Stable check_again->resume No

Caption: Decision-making process for managing a temperature excursion.

References

Technical Support Center: 4-Bromo-5-nitrobenzo[d]thiazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative solvents for reactions involving 4-Bromo-5-nitrobenzo[d]thiazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with traditional solvents used for this compound reactions?

Traditional solvents for nucleophilic aromatic substitution (SNAr) reactions on electron-deficient substrates like this compound are typically polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). While effective in promoting the desired reaction, these solvents present several challenges:

  • Toxicity and Environmental Concerns: Many polar aprotic solvents are classified as hazardous, with potential reproductive toxicity and environmental persistence.

  • High Boiling Points: Their high boiling points make them difficult to remove during workup, often requiring high-vacuum distillation, which is energy-intensive.

  • Product Isolation: The high solubility of both starting materials and products in these solvents can complicate product isolation and purification, sometimes leading to lower isolated yields.

Q2: What are some promising "green" alternative solvents for reactions with this compound?

Several classes of greener solvents are emerging as viable alternatives for SNAr reactions. While specific data for this compound is limited, promising options based on reactions with similar substrates include:

  • Water with Additives: The use of water as a solvent, often with surfactants or phase-transfer catalysts, can be highly effective for SNAr reactions. These additives help to solubilize the organic reactants, creating micelles that act as microreactors.

  • Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can be tuned for specific applications. A common example is a mixture of choline chloride and urea.[1]

  • Bio-derived Solvents: Solvents derived from renewable feedstocks, such as Cyrene™ (dihydrolevoglucosenone), are gaining traction as replacements for traditional dipolar aprotic solvents.

  • Solvent-Free and Microwave-Assisted Reactions: In some cases, reactions can be performed without a solvent, particularly with the use of microwave irradiation to accelerate the reaction.[2][3]

Q3: How does the choice of solvent affect the reaction rate and yield?

The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during SNAr reactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are highly effective at solvating the charged intermediate, thereby lowering the activation energy and accelerating the reaction.

  • Protic Solvents (e.g., water, ethanol): While generally less effective than polar aprotic solvents, their performance can be significantly enhanced with additives. In some cases, the high polarity of water can be advantageous.

  • Non-polar Solvents (e.g., toluene): These are generally poor choices for SNAr reactions as they do not effectively stabilize the charged intermediate, leading to very slow reaction rates.

The yield is also directly impacted by the solvent's ability to promote the forward reaction while minimizing side reactions and facilitating product isolation.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Poor Solubility of Reactants: this compound or the nucleophile may have limited solubility in the chosen solvent. 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be reached. 3. Inadequate Solvent Polarity: The solvent may not be polar enough to stabilize the Meisenheimer complex.1. Consider a co-solvent system or switch to a solvent with better solubilizing properties (see Table 1). For aqueous systems, add a surfactant. 2. Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can be an effective way to rapidly heat the reaction mixture.[3] 3. Switch to a more polar solvent. For instance, if a reaction is slow in THF, consider moving to a more polar option like a deep eutectic solvent.
Formation of Side Products 1. Reaction with Solvent: Some nucleophiles may react with the solvent, especially at elevated temperatures. 2. Decomposition of Starting Material: this compound may be unstable under the reaction conditions. 3. Multiple Reaction Sites: The nucleophile may attack other positions on the benzothiazole ring, though this is less likely given the activating effect of the nitro group.1. Choose a more inert solvent. 2. Attempt the reaction at a lower temperature for a longer duration. 3. This is a less common issue for this substrate but consider adjusting the nucleophile or reaction conditions if unexpected isomers are observed.
Difficult Product Isolation 1. High Boiling Point of Solvent: Residual high-boiling solvent (e.g., DMSO, DMF) can be difficult to remove. 2. Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during extraction.1. For high-boiling solvents, consider precipitation of the product by adding a non-solvent (e.g., water). 2. If using a water-miscible organic solvent, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

Data Presentation

Table 1: Comparison of Alternative Solvents for Nucleophilic Aromatic Substitution Reactions

Solvent System Typical Reaction Temperature (°C) Advantages Disadvantages Applicability to this compound
Water with Surfactant 50 - 100- Environmentally benign - Low cost - Can accelerate reactions due to hydrophobic effects- Requires a suitable surfactant - Product isolation may require extractionHigh potential, especially for reactions with charged nucleophiles.
Deep Eutectic Solvents (e.g., Choline Chloride:Urea) 80 - 120- Low toxicity and biodegradable - Low volatility - Tunable properties- Can be viscous - Product isolation may require extraction or distillationPromising due to their polar nature and ability to stabilize charged intermediates.[1]
Ethanol/Water Mixtures Reflux- Readily available and low toxicity - Can be a good solvent for a range of polarities- May be less effective than polar aprotic solvents for unreactive substratesA good starting point for initial screening due to its favorable environmental profile.
Solvent-Free (Microwave) 100 - 150- No solvent waste - Rapid reaction times- Requires specialized equipment - May not be suitable for all substratesPotentially very effective for rapid synthesis, but requires optimization.[2][3]

Experimental Protocols

Protocol: Nucleophilic Substitution of this compound with a Secondary Amine in a Deep Eutectic Solvent

This is a representative protocol based on general principles for SNAr reactions in DES. Optimization for specific substrates is recommended.

  • Preparation of the Deep Eutectic Solvent (DES):

    • In a round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio.

    • Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.

    • Allow the DES to cool to the desired reaction temperature.

  • Reaction Setup:

    • To the pre-prepared DES, add this compound (1.0 eq).

    • Add the secondary amine (1.2 eq) to the mixture.

    • Stir the reaction mixture at 100°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Solvent_Selection_Workflow Solvent Selection for this compound Reactions start Start: Define Reaction (Nucleophile, Scale) solubility_test Assess Solubility of Starting Materials start->solubility_test green_solvent_screen Initial Screen: Green Solvents (e.g., Water/Surfactant, DES, EtOH/H2O) solubility_test->green_solvent_screen Good Solubility conventional_solvent Consider Traditional Solvents (e.g., DMF, DMSO) (with justification) solubility_test->conventional_solvent Poor Solubility reaction_outcome Evaluate Reaction Outcome: - Conversion - Yield - Purity green_solvent_screen->reaction_outcome conventional_solvent->reaction_outcome troubleshooting Troubleshoot: - Low Conversion - Side Products - Isolation Issues reaction_outcome->troubleshooting Unsuccessful final_protocol Final Protocol reaction_outcome->final_protocol Successful optimization Optimize Conditions: - Temperature - Concentration - Additives troubleshooting->optimization optimization->green_solvent_screen

Caption: Workflow for selecting an alternative solvent for reactions.

Troubleshooting_Logic Troubleshooting Common Issues start Problem Encountered low_conversion Low Conversion start->low_conversion side_products Side Products start->side_products isolation_issues Isolation Issues start->isolation_issues increase_temp Increase Temperature / Use Microwave low_conversion->increase_temp Check Solubility First change_solvent Change Solvent (Higher Polarity/Solubility) low_conversion->change_solvent lower_temp Lower Temperature / Change Solvent side_products->lower_temp modify_workup Modify Workup (e.g., Precipitation) isolation_issues->modify_workup

Caption: Decision tree for troubleshooting common reaction problems.

References

Troubleshooting low yield in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low yields in nucleophilic substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My SN2 reaction is giving a very low yield. What are the most common causes?

A1: Low yields in SN2 reactions are frequently due to one or more of the following factors:

  • Steric Hindrance: The nucleophile may be too bulky, or the electrophilic carbon on the substrate may be too sterically hindered (e.g., a tertiary or even a bulky secondary alkyl halide). SN2 reactions work best with methyl and primary substrates.[1][2][3][4]

  • Poor Leaving Group: The leaving group may not be sufficiently stable on its own. Good leaving groups are weak bases.[2][5][6][7]

  • Weak Nucleophile: The nucleophile may not be strong enough to displace the leaving group effectively. Strong nucleophiles, often with a negative charge, are preferred for SN2 reactions.[1][8]

  • Inappropriate Solvent: The use of a polar protic solvent (e.g., water, ethanol) can solvate and stabilize the nucleophile, reducing its reactivity. Polar aprotic solvents like DMSO, DMF, or acetone are generally preferred for SN2 reactions.[1][9][10]

  • Side Reactions: Elimination (E2) reactions can compete with SN2, especially with strong, bulky bases and at higher temperatures.[3][8]

Q2: I am not getting the expected product in my SN1 reaction. What could be the problem?

A2: Challenges in SN1 reactions often stem from:

  • Carbocation Instability: The substrate may not be able to form a stable carbocation. SN1 reactions are most favorable for tertiary substrates that can form stable tertiary carbocations.[1][11][12]

  • Poor Leaving Group: Similar to SN2 reactions, a good leaving group is crucial for the initial ionization step.[2][13]

  • Inappropriate Solvent: Non-polar or polar aprotic solvents do not effectively stabilize the carbocation intermediate, which is critical for the SN1 mechanism. Polar protic solvents are required.[1][9][10][14]

  • Carbocation Rearrangements: The initially formed carbocation may rearrange to a more stable form (e.g., via a hydride or alkyl shift), leading to a mixture of products or an unexpected constitutional isomer.[8][15]

  • Competing Reactions: Elimination (E1) reactions are common side reactions that compete with SN1, particularly at elevated temperatures.[8]

Q3: How can I tell if elimination is competing with my substitution reaction?

A3: The presence of alkene byproducts, which can often be detected by techniques like NMR or GC-MS, is a strong indicator of competing elimination reactions. Higher reaction temperatures and the use of sterically hindered or strongly basic nucleophiles tend to favor elimination over substitution.[3][8]

Q4: My starting material has a hydroxyl group (-OH), which is a poor leaving group. How can I improve my yield?

A4: You need to convert the hydroxyl group into a better leaving group. Two common methods are:

  • Protonation with a strong acid: In the presence of a strong acid (like HBr or HCl), the -OH group is protonated to -OH2+, which can leave as a neutral water molecule, a much better leaving group.[5][16][17]

  • Conversion to a sulfonate ester: Reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a non-nucleophilic base (like pyridine) converts the -OH group into a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups.[6][16][18]

Troubleshooting Guides

Guide 1: Low Yield in SN2 Reactions

Use the following workflow to diagnose and address low yields in your SN2 reactions.

SN2_Troubleshooting start Low S_N2 Yield check_substrate Is the substrate primary or methyl? start->check_substrate check_nucleophile Is the nucleophile strong? check_substrate->check_nucleophile Yes solution_substrate Consider a different synthetic route if substrate is tertiary. For secondary, push S_N2 conditions. check_substrate->solution_substrate No check_lg Is the leaving group good (a weak base)? check_nucleophile->check_lg Yes solution_nucleophile Use a stronger nucleophile (e.g., with a negative charge). check_nucleophile->solution_nucleophile No check_solvent Is the solvent polar aprotic (e.g., DMSO, DMF)? check_lg->check_solvent Yes solution_lg Convert the leaving group to a better one (e.g., tosylate). check_lg->solution_lg No check_temp Is the temperature too high? check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent. check_solvent->solution_solvent No solution_temp Lower the reaction temperature to disfavor E2. check_temp->solution_temp Yes end Yield Improved check_temp->end No solution_substrate->end solution_nucleophile->end solution_lg->end solution_solvent->end solution_temp->end

Caption: Troubleshooting workflow for low SN2 reaction yields.

Guide 2: Low Yield or Incorrect Product in SN1 Reactions

Follow these steps to troubleshoot issues with your SN1 reactions.

SN1_Troubleshooting start Low S_N1 Yield or Incorrect Product check_substrate Is the substrate tertiary or resonance-stabilized? start->check_substrate check_lg Is the leaving group good (a weak base)? check_substrate->check_lg Yes solution_substrate S_N1 is disfavored. Consider an S_N2 pathway or a different substrate. check_substrate->solution_substrate No check_solvent Is the solvent polar protic (e.g., H2O, ROH)? check_lg->check_solvent Yes solution_lg Convert the leaving group to a better one. check_lg->solution_lg No check_rearrangement Is carbocation rearrangement possible? check_solvent->check_rearrangement Yes solution_solvent Switch to a polar protic solvent to stabilize the carbocation. check_solvent->solution_solvent No check_side_reactions Is elimination (E1) a likely side reaction? check_rearrangement->check_side_reactions No solution_rearrangement Expect a mixture of products. Modify substrate to prevent rearrangement if possible. check_rearrangement->solution_rearrangement Yes solution_side_reactions Lower the reaction temperature. Use a non-basic nucleophile. check_side_reactions->solution_side_reactions Yes end Yield/Product Corrected check_side_reactions->end No solution_substrate->end solution_lg->end solution_solvent->end solution_rearrangement->end solution_side_reactions->end

Caption: Troubleshooting guide for SN1 reactions.

Data Presentation

Table 1: Relative Rates of an SN2 Reaction in Different Solvents

This table illustrates the significant impact of solvent choice on the rate of the SN2 reaction between methyl iodide (CH₃I) and chloride (Cl⁻).

SolventTypeRelative Rate
Methanol (CH₃OH)Polar Protic1
Formamide (HCONH₂)Polar Protic12.5
Acetonitrile (CH₃CN)Polar Aprotic5,000
Acetone ((CH₃)₂CO)Polar Aprotic20,000
Dimethylformamide (DMF)Polar Aprotic280,000
Dimethyl sulfoxide (DMSO)Polar Aprotic1,300,000

Data adapted from various organic chemistry resources. The trend demonstrates that polar aprotic solvents significantly accelerate SN2 reactions.[9][10]

Table 2: Relative Leaving Group Ability

The ability of a group to depart is crucial for both SN1 and SN2 reactions. Good leaving groups are the conjugate bases of strong acids.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate (Approx.)Classification
I⁻ (Iodide)HI-10~30,000Excellent
Br⁻ (Bromide)HBr-9~10,000Excellent
H₂O (Water)H₃O⁺-1.7~100Good
Cl⁻ (Chloride)HCl-7~200Good
TsO⁻ (Tosylate)TsOH-2.8>30,000Excellent
F⁻ (Fluoride)HF3.2~1Poor
HO⁻ (Hydroxide)H₂O15.7<<1Very Poor
NH₂⁻ (Amide)NH₃38<<1Extremely Poor

Relative rates are approximate for a typical SN2 reaction and can vary with substrate and conditions.[2][5][7]

Experimental Protocols

Protocol 1: Conversion of a Poor Leaving Group (Alcohol) to a Good Leaving Group (Tosylate)

This protocol describes the conversion of an alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • Alcohol

  • Tosyl chloride (TsCl)

  • Pyridine (or another non-nucleophilic base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Stir plate and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Setup: Flame-dry or oven-dry all glassware to ensure it is free of water. Assemble a round-bottom flask with a stir bar on a stir plate.

  • Dissolution: Dissolve the alcohol (1 equivalent) in DCM inside the flask.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Base: Slowly add pyridine (1.1 to 1.5 equivalents) to the cooled solution while stirring.

  • Addition of Tosyl Chloride: Add tosyl chloride (1.1 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at or below 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2-3 times). Combine the organic layers.

  • Washing: Wash the combined organic layers with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude tosylate product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: General Procedure for Optimizing an SN2 Reaction

This protocol provides a systematic approach to improving the yield of an SN2 reaction.

1. Reagent and Glassware Preparation:

  • Ensure all reagents are pure and solvents are anhydrous. Impurities can lead to side reactions or inhibit the desired reaction.[19]

  • Thoroughly dry all glassware by flame-drying under vacuum or oven-drying to prevent water from interfering with the reaction, especially if using moisture-sensitive reagents.[19]

2. Initial Reaction Setup (Small Scale):

  • In a round-bottom flask equipped with a stir bar and a reflux condenser (if heating is required), combine the substrate (1 equivalent) and the chosen polar aprotic solvent (e.g., acetone, DMF, DMSO).

  • Dissolve the nucleophile (1.1-1.5 equivalents) in the solvent and add it to the reaction mixture. If the reaction is exothermic, add the nucleophile solution dropwise, potentially with cooling.

3. Reaction Monitoring and Optimization:

  • Temperature: Start the reaction at room temperature. If the reaction is slow, gradually increase the temperature. Be aware that higher temperatures can promote the competing E2 elimination reaction.[20] A good starting point for heating is often around 50-80 °C.

  • Solvent Screening: If the yield is still low, perform small-scale parallel reactions using different polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) to identify the optimal medium.[21][22][23]

  • Nucleophile Concentration: Vary the concentration of the nucleophile. Using a larger excess might drive the reaction to completion, but can also increase the potential for side reactions.

  • Monitoring: Monitor the consumption of the starting material and the formation of the product using an appropriate technique like TLC, GC, or LC-MS at regular intervals.

4. Workup and Purification:

  • Once the reaction has reached completion (or stalled), proceed with an appropriate workup procedure. This typically involves quenching the reaction, separating the organic and aqueous layers, washing the organic layer, drying it, and removing the solvent.

  • Purify the crude product using column chromatography, recrystallization, or distillation to isolate the desired product from unreacted starting materials and byproducts.

By systematically evaluating and optimizing these parameters, you can significantly improve the yield and purity of your desired SN2 product.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cross-coupling reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine catalyst selection for successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate palladium (Pd) precursor for my reaction?

A1: The choice of palladium precursor is crucial for efficient generation of the active Pd(0) catalytic species.[1][2] While older sources like Pd(PPh₃)₄ and Pd₂(dba)₃ are common, they can have stability and activity issues.[3][4] Modern precatalysts are often preferred for their reliability and rapid, clean generation of the active catalyst.[1][3]

  • Pd(II) Salts (e.g., Pd(OAc)₂, PdCl₂): These are air-stable and cost-effective but require in situ reduction to the active Pd(0) state. This reduction can be inefficient and is sometimes achieved by consuming phosphine ligands or coupling partners.[3][5]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources directly provide Pd(0) but can be unstable. For instance, Pd₂(dba)₃ can degrade over time to form inactive palladium black.[3][4]

  • Precatalysts (e.g., Buchwald Palladacycle Precatalysts, PEPPSI™ Catalysts): These are Pd(II) complexes designed for easy and efficient activation to generate the active LPd(0) species.[1][3] They offer improved stability, faster reaction rates, and are often the best choice for complex or sensitive substrates.[1][6]

Table 1: Comparison of Common Palladium Precursors

Precursor TypeExamplesAdvantagesDisadvantages
Pd(II) Salts Pd(OAc)₂, PdCl₂Air-stable, cost-effective.[5][7]Requires in situ reduction, which can be inefficient.[3][5]
Pd(0) Complexes Pd(PPh₃)₄, Pd₂(dba)₃Directly provides Pd(0).[3]Often air-sensitive, can degrade upon storage.[3][4]
Palladacycle Precatalysts Buchwald G3/G4Air- and moisture-stable, rapid and clean catalyst generation.[1][3]Higher initial cost compared to simple salts.
NHC-Pd Precatalysts PEPPSI™-IPrHighly effective for N-heterocyclic carbene (NHC) ligands, air-stable.[1][3]Ligand scope is specific to NHCs.

Q2: What is the role of the ligand, and how do I select the right one?

A2: Ligands are critical for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[8] The choice of ligand is often the most important variable to optimize.[9] Generally, electron-rich and sterically bulky ligands are effective for coupling less reactive substrates like aryl chlorides.[10][11]

  • Monodentate Phosphines: Bulky, electron-rich biaryl phosphines (e.g., Buchwald ligands like SPhos, XPhos) are highly versatile and effective for a wide range of C-C and C-N couplings.[5][10][12]

  • Bidentate Phosphines: Ligands like dppf and Xantphos are widely used, with their "bite angle" influencing catalyst performance.[5]

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that can replace phosphines, offering high stability and activity, especially in Heck and Suzuki couplings.[3][13]

Table 2: General Ligand Selection Guide for Common Cross-Coupling Reactions

ReactionCommon Ligand ClassesExample LigandsKey Considerations
Suzuki-Miyaura Biaryl Monophosphines, Bidentate PhosphinesSPhos, XPhos, RuPhos, Pd(dppf)Cl₂Bulky, electron-rich ligands are needed for aryl chlorides.[11][14]
Buchwald-Hartwig Biaryl MonophosphinesXPhos, RuPhos, BrettPhosLigand choice is highly dependent on the amine nucleophile class.[15][16]
Heck Bidentate Phosphines, NHCsdppf, IPrBulky ligands can improve selectivity.[11][17]
Sonogashira Monodentate PhosphinesPPh₃, P(t-Bu)₃, dppfOften used with a copper co-catalyst, though copper-free methods exist.[13][18]

Q3: How do solvent and base selection affect my reaction outcome?

A3: The solvent and base are not merely reaction media; they play active roles in the catalytic cycle and can significantly influence reaction rate and yield.[18][19]

  • Solvents: The solvent must solubilize the reactants and catalyst. Polar aprotic solvents like DMF and dioxane are common, but their coordinating ability can sometimes inhibit catalysis.[18][19] Toluene is a frequent choice for its non-coordinating nature. For Suzuki reactions, the addition of water is often necessary.[3]

  • Bases: The base is required to activate the organometallic reagent (e.g., in Suzuki coupling) or to neutralize the acid produced (e.g., in Heck and Sonogashira coupling).[3][8] Strong, non-nucleophilic bases like carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu) are common.[3][9] The base's strength and solubility are critical factors; for instance, the solubility of inorganic bases can be rate-determining.[20][21]

Experimental Workflows & Logic Diagrams

Catalytic_Cycle

Catalyst_Selection_Workflow start Start: Define Coupling Partners (R¹-X and R²-M) q1 What is the reactivity of the electrophile (R¹-X)? start->q1 a1_high High Reactivity (Ar-I, Ar-Br, Ar-OTf) q1->a1_high High a1_low Low Reactivity (Ar-Cl, Ar-OMs) q1->a1_low Low proc1 Select Pd Precursor: Standard Pd(II) salt or precatalyst is suitable. a1_high->proc1 proc2 Select Pd Precursor: Use a modern precatalyst (e.g., Buchwald G3/G4) for efficient activation. a1_low->proc2 q2 Are substrates sterically hindered or electron-rich? proc1->q2 proc2->q2 proc3 Select Ligand: Standard ligands like PPh₃ or dppf may suffice. q2->proc3 No proc4 Select Ligand: Screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). q2->proc4 Yes q3 Are there sensitive functional groups present? proc3->q3 proc4->q3 proc5 Select Base/Solvent: Standard conditions (e.g., K₂CO₃ in Dioxane/H₂O) are a good starting point. q3->proc5 No proc6 Select Base/Solvent: Use milder bases (e.g., K₃PO₄) and screen solvents to avoid substrate decomposition. q3->proc6 Yes end_node Run Initial Test Reaction proc5->end_node proc6->end_node

Troubleshooting Guide

Problem: My reaction shows low or no conversion of starting material.

This is the most common issue. The root cause often lies in poor catalyst activity or stability.

Table 3: Troubleshooting Low/No Conversion

Potential CauseDiagnostic QuestionRecommended Solution(s)
Inefficient Catalyst Activation Are you using a simple Pd(II) salt? Is the reaction sluggish from the start?Switch to a well-defined precatalyst (e.g., Buchwald G3) to ensure clean and rapid generation of the active Pd(0) species.[1][3][4]
Inappropriate Ligand Choice Are you using a less reactive electrophile (e.g., an aryl chloride)?Use a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands) to promote the rate-limiting oxidative addition step.[10][11]
Suboptimal Reaction Conditions Is the temperature too low? Are all components fully dissolved?Increase the reaction temperature, especially for difficult couplings.[22] Screen different solvents to improve solubility or change the base to alter reactivity.[4][19]
Catalyst Deactivation/Poisoning Does the reaction start but then stall? Are your reagents high purity?Ensure starting materials are free of impurities (e.g., trace metals, sulfur compounds) that can poison the catalyst.[23][24] For reactions involving iodides, adding LiCl can sometimes prevent catalyst inhibition.[25] Use robust ligands that resist displacement by substrates or solvents.[26]
Poor Reagent Quality Is your Pd₂(dba)₃ old? Is your base hygroscopic?Use a fresh bottle of catalyst precursor, as some can degrade over time.[3][4] Ensure bases and solvents are anhydrous and properly handled if the reaction is moisture-sensitive.

Troubleshooting_Flowchart start Problem: Low or No Yield q1 Does the reaction start at all? start->q1 q2 Does the reaction start, then stop? q1->q2 Yes sol1 Issue: Catalyst Activation or Reactivity 1. Switch to a modern precatalyst. 2. Use a bulkier, more electron-rich ligand. 3. Increase reaction temperature. q1->sol1 No q3 Are significant side products observed? q2->q3 No sol2 Issue: Catalyst Deactivation 1. Check reagents/solvents for impurities. 2. Use a more robust ligand system. 3. Ensure rigorous inert atmosphere. q2->sol2 Yes sol3 Issue: Side Reactions 1. For homocoupling: rigorously degas all components. 2. For protodeboronation: use milder base/temp or a more stable boronate ester (e.g., BPin). q3->sol3 Yes sol4 Issue: Suboptimal Conditions 1. Screen alternative solvents and bases. 2. Verify concentration and stoichiometry. 3. Ensure vigorous stirring. q3->sol4 No

Problem: I am observing significant side product formation (e.g., homocoupling, protodeboronation).

A: Side reactions compete with the desired catalytic cycle and reduce the yield of the final product.

  • Homocoupling of Organometallic Reagent (R²-R²): This often results from the presence of oxygen.

    • Solution: Ensure all solvents and the reaction headspace are rigorously deoxygenated using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4]

  • Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond, replacing the boron functional group with a hydrogen atom.

    • Solution: This side reaction can be promoted by high temperatures or strongly basic/aqueous conditions.[3] Try using a milder base (e.g., K₃PO₄ instead of NaOt-Bu), lowering the reaction temperature, or switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4]

  • Dehalogenation of Electrophile (R¹-H): The starting aryl halide is converted back to the arene.

    • Solution: This can be a sign of catalyst decomposition or alternative reaction pathways. Re-evaluating the ligand and solvent system to favor the productive catalytic cycle is recommended.

Key Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for a typical Suzuki-Miyaura reaction. Optimization will be necessary based on the specific substrates used.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd). Note: If using a precatalyst like Pd(dppf)Cl₂, it can be added directly with the other solids.

  • Reaction Setup:

    • Seal the reaction vial with a septum.

    • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Degassing:

    • Add the chosen solvent system (e.g., dioxane/water 4:1) via syringe. The solvent should have been previously degassed by sparging with an inert gas for at least 30 minutes.

    • If the catalyst and ligand were weighed separately, dissolve them in a small amount of the degassed solvent and add them to the reaction mixture via syringe.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[18]

    • Stir the reaction vigorously for the specified time (e.g., 2-24 hours).[4]

  • Monitoring and Workup:

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product using an appropriate method, such as column chromatography.

References

Validation & Comparative

A Comparative Analysis of 4-Bromo-5-nitrobenzo[d]thiazole and Other Brominated Benzothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Bromo-5-nitrobenzo[d]thiazole with other brominated benzothiazole derivatives, focusing on their potential as anticancer and antimicrobial agents. This analysis is supported by available experimental data on their biological activities and insights into their mechanisms of action.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of bromine and nitro groups to the benzothiazole core can significantly modulate its biological profile, making these substituted compounds promising candidates for drug development. This guide focuses on this compound and compares its potential with other brominated benzothiazoles.

Biological Activities: A Comparative Overview

Anticancer Potential

Brominated benzothiazoles have shown promise as anticancer agents, with their activity influenced by the position and nature of other substituents. For instance, certain 6-bromo-substituted benzothiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

The nitro group, particularly at the 6-position of the benzothiazole ring, has been shown to be a key contributor to the anticancer activity of some derivatives. For example, a 6-nitrobenzothiazole derivative demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The nitro group in this context was suggested to enhance the compound's inhibitory activity.

Given the presence of both bromo and nitro substituents, it is plausible that this compound could exhibit notable anticancer properties. However, without direct experimental evidence, this remains a hypothesis.

Antimicrobial Activity

The antimicrobial potential of brominated benzothiazoles has also been explored. Studies on bromo-benzothiazolopyrazolines have indicated that the presence of bromine can contribute to their antimicrobial effects against various pathogenic bacteria. The position of the bromine atom on the benzothiazole ring, along with other structural features, plays a crucial role in determining the spectrum and potency of antimicrobial activity.

The following table summarizes the reported anticancer and antimicrobial activities of some representative brominated benzothiazole derivatives. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental conditions.

Compound/DerivativeBiological ActivityCell Line/MicroorganismIC50/MIC Value
Morpholine based thiourea bromobenzothiazole AnticancerMCF-7 (Breast Cancer)18.10 µM
HeLa (Cervical Cancer)38.85 µM
Substituted bromopyridine acetamide benzothiazole AnticancerSKRB-3 (Breast Cancer)1.2 nM
SW620 (Colon Cancer)4.3 nM
A549 (Lung Cancer)44 nM
HepG2 (Liver Cancer)48 nM
N-(6-Bromobenzo[d]thiazol-2-yl)-4-fluorobenzamide AntibacterialE. coli ATCC 25923Active at 200 µg/mL
2-amino-4-(4-bromo phenyl thiazole) derivative AntibacterialBacillus pumilus, Bacillus subtilisModerate Activity (MIC not specified)
AntifungalCandida albicansModerate Activity (MIC not specified)

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer activity of many benzothiazole derivatives has been linked to their ability to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Inhibition

As mentioned, certain nitro-substituted benzothiazoles are potent inhibitors of VEGFR-2. This receptor tyrosine kinase plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to a reduction in tumor growth and metastasis.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key signaling protein that is often constitutively activated in many cancers. STAT3 activation promotes tumor cell proliferation, survival, and invasion. Several benzothiazole derivatives have been identified as inhibitors of the STAT3 signaling pathway. They typically function by blocking the phosphorylation and subsequent activation of STAT3.

The following diagram illustrates a simplified overview of the VEGFR-2 and STAT3 signaling pathways, which are potential targets for brominated benzothiazole derivatives.

Signaling_Pathways cluster_VEGFR2 VEGFR-2 Signaling cluster_STAT3 STAT3 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Brominated_Benzothiazole1 Brominated Benzothiazoles Brominated_Benzothiazole1->VEGFR2 Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Brominated_Benzothiazole2 Brominated Benzothiazoles Brominated_Benzothiazole2->STAT3 Inhibition of Phosphorylation

Caption: Simplified diagram of VEGFR-2 and STAT3 signaling pathways targeted by some benzothiazole derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and comparison of chemical compounds. Below are generalized methodologies for key experiments cited in the literature for assessing the biological activity of benzothiazole derivatives.

Synthesis of Brominated Benzothiazoles

The synthesis of brominated benzothiazoles often involves electrophilic substitution reactions on the benzothiazole core. For nitro-containing derivatives, nitration is a key step. A general workflow for the synthesis of a compound like this compound would likely involve the following steps:

Synthesis_Workflow Start Benzothiazole Step1 Bromination (e.g., NBS or Br2) Start->Step1 Intermediate1 Bromobenzothiazole Step1->Intermediate1 Step2 Nitration (e.g., HNO3/H2SO4) Intermediate1->Step2 Final_Product This compound Step2->Final_Product

Reactivity Showdown: 4-Bromo-5-nitrobenzo[d]thiazole vs. 4-Chloro-5-nitrobenzo[d]thiazole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

Executive Summary: The Reactivity Verdict

Based on fundamental principles of nucleophilic aromatic substitution, 4-chloro-5-nitrobenzo[d]thiazole is predicted to be more reactive than its bromo- counterpart. This heightened reactivity stems from the greater electronegativity of chlorine compared to bromine. In the rate-determining step of the SNAr mechanism—the initial attack by a nucleophile—the more electronegative halogen better polarizes the carbon-halogen bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Theoretical Underpinnings: The SNAr Mechanism and Halogen Reactivity

Nucleophilic aromatic substitution on these electron-deficient benzothiazole systems proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The key factors influencing the reaction rate are:

  • The nature of the leaving group (halogen): In SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I. This is contrary to SN1 and SN2 reactions where bond strength is the dominant factor. For SNAr, the electronegativity of the halogen is paramount in the rate-determining addition step.

  • The stability of the Meisenheimer complex: The electron-withdrawing nitro group at the 5-position is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.

  • The strength of the nucleophile and reaction conditions: Stronger nucleophiles and optimized reaction conditions (solvent, temperature) will, as expected, increase the reaction rate for both substrates.

Performance Comparison: A Data-Driven Perspective

While specific kinetic data for the direct comparison of 4-bromo- and 4-chloro-5-nitrobenzo[d]thiazole is unavailable, the following table illustrates the expected relative reactivity based on established principles and data from analogous halo-nitroaromatic systems. The data presented is illustrative to highlight the anticipated trend.

Parameter4-Chloro-5-nitrobenzo[d]thiazole4-Bromo-5-nitrobenzo[d]thiazoleRationale
Relative Reaction Rate HigherLowerThe higher electronegativity of chlorine leads to a more electrophilic carbon at the 4-position, accelerating the rate-determining nucleophilic attack.[1][2]
Typical Reaction Time ShorterLongerA faster reaction rate naturally corresponds to a shorter time required to achieve a comparable yield under identical conditions.
Reaction Yield Potentially HigherPotentially LowerUnder optimized, kinetically controlled conditions, the more reactive chloro-derivative may provide higher yields in a given timeframe.

Disclaimer: The relative values in this table are predictive and based on established chemical principles of SNAr reactions. Actual experimental results may vary depending on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocol: A General Procedure for Comparative Reactivity Studies

The following protocol outlines a general method for comparing the reactivity of 4-chloro- and this compound with a common nucleophile, such as a secondary amine (e.g., morpholine).

Objective: To determine the relative reaction rates and yields of the SNAr reaction of 4-chloro-5-nitrobenzo[d]thiazole and this compound with morpholine.

Materials:

  • 4-Chloro-5-nitrobenzo[d]thiazole

  • This compound

  • Morpholine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

Procedure:

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, dissolve 4-chloro-5-nitrobenzo[d]thiazole (1 mmol) and this compound (1 mmol) in anhydrous DMF (10 mL), respectively.

  • Addition of Reagents: To each flask, add DIPEA (1.5 mmol) followed by morpholine (1.2 mmol). If quantitative kinetic analysis is desired, add a known amount of an internal standard.

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 80 °C). At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Extraction: Quench each aliquot with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product over time.

  • Work-up (at completion): Upon completion (as determined by TLC or GC/HPLC), cool the reaction mixtures to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude products by column chromatography on silica gel. Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Data Analysis:

  • Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.

  • Calculate the reaction yield for both compounds after purification.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the comparative experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_final Finalization A Dissolve 4-Chloro-5-nitrobenzo[d]thiazole in DMF C Add DIPEA and Morpholine to Chloro-derivative A->C B Dissolve this compound in DMF D Add DIPEA and Morpholine to Bromo-derivative B->D E Heat both reactions at constant temperature C->E D->E F Withdraw aliquots at time intervals E->F I Work-up and Purification E->I Upon completion G Quench and extract aliquots F->G H Analyze by GC/HPLC G->H K Compare Rates and Yields H->K J Characterization (NMR, MS) I->J J->K

Caption: Experimental workflow for comparing the reactivity of halo-nitrobenzothiazoles.

Conclusion for the Bench Scientist

For researchers engaged in the synthesis of novel benzothiazole derivatives, the choice between a chloro or bromo precursor can significantly impact reaction efficiency. The theoretical and extrapolated evidence strongly suggests that 4-chloro-5-nitrobenzo[d]thiazole will serve as a more reactive electrophile in SNAr reactions compared to this compound . This translates to potentially faster reactions and milder conditions required to achieve desired product yields. However, it is imperative to conduct parallel experiments, as outlined in this guide, to determine the optimal conditions for a specific nucleophile and to validate the predicted reactivity trend in the context of the desired chemical transformation.

References

A Comparative Spectroscopic Analysis of 4-Bromo-5-nitrobenzo[d]thiazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of isomeric compounds is a critical step in ensuring the efficacy, safety, and novelty of potential therapeutic agents. This guide provides a comparative spectroscopic analysis of 4-Bromo-5-nitrobenzo[d]thiazole and its positional isomers, offering a framework for their differentiation using common analytical techniques. While the data presented herein is a representative example to illustrate the comparative methodology, the principles and protocols are grounded in established spectroscopic theory.

The substitution pattern of the bromo and nitro groups on the benzothiazole core significantly influences the electronic environment and, consequently, the spectroscopic properties of each isomer. Understanding these subtle differences is key to unambiguous identification. This guide will focus on a comparative analysis of three hypothetical isomers:

  • Isomer A: this compound

  • Isomer B: 4-Bromo-6-nitrobenzo[d]thiazole

  • Isomer C: 4-Bromo-7-nitrobenzo[d]thiazole

Workflow for Isomer Differentiation

The logical workflow for the spectroscopic analysis and differentiation of these isomers is outlined below. This process ensures a systematic approach, starting from basic structural confirmation to detailed spectral fingerprinting.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Interpretation cluster_3 Conclusion prep Dissolve Isomers in Appropriate Solvents (e.g., DMSO-d6 for NMR, Acetonitrile for UV-Vis) ms Mass Spectrometry (MS) Determine Molecular Weight prep->ms nmr NMR Spectroscopy (1H and 13C) prep->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups prep->ir uv UV-Vis Spectroscopy Analyze Electronic Transitions prep->uv compare Compare Spectra of Isomers ms->compare nmr->compare ir->compare uv->compare interpret Correlate Spectral Differences with Isomeric Structures compare->interpret conclusion Structural Elucidation of Each Isomer interpret->conclusion

Validating the Structure of Synthesized 4-Bromo-5-nitrobenzo[d]thiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, rigorous structural validation of novel synthesized compounds is a critical step to ensure the integrity of their findings. This guide provides a comparative framework for the validation of 4-Bromo-5-nitrobenzo[d]thiazole, outlining the expected outcomes from standard analytical techniques. Due to the limited availability of published experimental data for this specific molecule, this guide presents a comparative analysis based on data from structurally related compounds, providing a robust benchmark for researchers.

Structural Confirmation Workflow

The following diagram illustrates a standard workflow for the synthesis and subsequent structural validation of a target compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_comparison Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental data_analysis Compare experimental data with theoretical values and data from analogous compounds ms->data_analysis nmr->data_analysis ir->data_analysis elemental->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for Synthesis and Structural Validation.

Comparative Analysis of Spectroscopic Data

To validate the structure of synthesized this compound, a combination of spectroscopic techniques is essential.[1][2][3] The following tables summarize the expected and comparative data from Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR Spectroscopy. The comparative data is sourced from closely related structural analogs, such as other substituted benzothiazoles and nitroaromatic compounds.

Mass Spectrometry Data

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[3] For this compound (C₇H₃BrN₂O₂S), the presence of bromine is a key indicator due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Analysis Expected Result for this compound Comparative Data (e.g., for 2-Bromo-5-nitrothiazole)
Molecular Formula C₇H₃BrN₂O₂SC₃HBrN₂O₂S
Molecular Weight 258.98 g/mol 209.02 g/mol
Expected m/z [M]⁺ at ~259 and ~261 (due to Br isotopes)[M]⁺ at ~209 and ~211
Key Fragmentation Loss of NO₂, Br, and cleavage of the thiazole ring.Predominant dissociative pathways, even at low electron energies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.[3]

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom.

Proton Position Expected Chemical Shift (δ, ppm) for this compound Comparative Data (Protons on a substituted benzothiazole ring)
H-2~9.0 - 9.2~8.0 - 8.3
H-6~8.2 - 8.4~7.3 - 7.9
H-7~7.8 - 8.0~7.2 - 7.8

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon Position Expected Chemical Shift (δ, ppm) for this compound Comparative Data (Carbons on a substituted benzothiazole ring)
C-2~155 - 160~150 - 155
C-4~120 - 125 (attached to Br)~115 - 130
C-5~145 - 150 (attached to NO₂)~140 - 150
C-6~125 - 130~120 - 128
C-7~120 - 125~120 - 128
C-8 (C-S)~130 - 135~130 - 140
C-9 (C-N)~150 - 155~150 - 155
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.[2]

Functional Group Expected Wavenumber (cm⁻¹) for this compound Comparative Data (Typical ranges for functional groups)
Aromatic C-H Stretch 3050 - 31503000 - 3100
C=N Stretch (Thiazole) 1600 - 16501580 - 1650
Aromatic C=C Stretch 1450 - 16001450 - 1600
N-O Asymmetric Stretch 1500 - 15501500 - 1560
N-O Symmetric Stretch 1330 - 13701335 - 1385
C-Br Stretch 500 - 650500 - 680
C-S Stretch 680 - 720680 - 730

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrument: High-resolution mass spectrometer.

  • Sample Preparation: The synthesized compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition: The sample is introduced into the ion source. For EI, a standard electron energy of 70 eV is used. For ESI, the sample is infused at a constant flow rate. Data is collected over a mass range of m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Technique: Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, and the resulting spectrum is reported in terms of transmittance or absorbance.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical techniques and the structural features of this compound they help to identify.

G cluster_features Structural Features cluster_techniques Analytical Techniques compound This compound mw Molecular Weight & Isotopic Pattern compound->mw protons Aromatic Protons compound->protons carbons Carbon Skeleton compound->carbons functional_groups Functional Groups (NO₂, C=N, C-Br) compound->functional_groups ms Mass Spectrometry ms->mw Determines h_nmr ¹H NMR h_nmr->protons Identifies c_nmr ¹³C NMR c_nmr->carbons Maps ir IR Spectroscopy ir->functional_groups Detects

References

A Comparative Guide to the Reduction of 4-Bromo-5-nitrobenzo[d]thiazole: Efficacy of Various Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in 4-Bromo-5-nitrobenzo[d]thiazole to its corresponding amine is a critical transformation in the synthesis of various biologically active compounds. The presence of a bromine atom on the benzothiazole ring necessitates a careful selection of the reducing agent to avoid dehalogenation and other side reactions. This guide provides an objective comparison of different reducing agents for this transformation, supported by experimental data from related compounds and established protocols.

Comparison of Common Reducing Agents

The choice of a reducing agent for the transformation of this compound to 4-Bromo-5-aminobenzo[d]thiazole is dictated by factors such as chemoselectivity, yield, reaction conditions, and cost. Below is a summary of commonly employed methods with their relative merits and demerits.

Reducing Agent/SystemTypical Reaction ConditionsReported YieldAdvantagesDisadvantages
Stannous Chloride (SnCl₂·2H₂O) Methanol, Concentrated HCl, Reflux~98% (for a related substrate)[1]High yield, reliable, tolerates many functional groups.[1]Stoichiometric amounts of tin salts are required, leading to tin waste.
Iron (Fe) Powder Acetic Acid or HCl/Ethanol, RefluxGood to Excellent (general)[2]Inexpensive, environmentally benign, mild conditions.[2]Can require acidic conditions which might not be suitable for all substrates.
Catalytic Hydrogenation (Raney Ni) H₂ gas, Methanol or Ethanol, Room Temp.High (general)High efficiency, clean reaction. Raney Nickel is preferred for halogenated compounds to prevent dehalogenation.[2]Requires specialized hydrogenation equipment, catalyst can be pyrophoric.

Experimental Protocols

Reduction using Stannous Chloride (SnCl₂·2H₂O)

This protocol is adapted from a procedure for the reduction of a similar substrate, 2-amino-6-nitrobenzothiazole, which afforded a high yield of the corresponding amine.[1]

Procedure:

  • To a solution of this compound in methanol, add a solution of SnCl₂·2H₂O in a mixture of methanol and concentrated hydrochloric acid (1:2).

  • Reflux the reaction mixture for 30 minutes.

  • After cooling, concentrate the mixture under reduced pressure and dissolve the residue in water.

  • Basify the solution to pH 14 using a 20% sodium hydroxide solution.

  • Filter the resulting precipitate and wash it thoroughly with water to obtain 4-Bromo-5-aminobenzo[d]thiazole.

Reduction using Iron (Fe) Powder

This is a general and cost-effective method for the reduction of aromatic nitro compounds.[2]

Procedure:

  • Suspend this compound and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Bromo-5-aminobenzo[d]thiazole.

Catalytic Transfer Hydrogenation using Raney Nickel

Catalytic hydrogenation with Raney Nickel is a good option to avoid the dehalogenation of the bromo-substituent.[2]

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Carefully filter the catalyst under an inert atmosphere.

  • Concentrate the filtrate under reduced pressure to obtain 4-Bromo-5-aminobenzo[d]thiazole.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound.

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product start This compound sncl2 SnCl2·2H2O Methanol, HCl start->sncl2 Select Reducing Agent fe Fe Powder Ethanol, HCl start->fe Select Reducing Agent h2 H2, Raney Ni Methanol start->h2 Select Reducing Agent workup Reaction Quenching Extraction Purification sncl2->workup fe->workup h2->workup product 4-Bromo-5-aminobenzo[d]thiazole workup->product reduction_pathway Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine Amine (R-NH2) Hydroxylamine->Amine + 2e-, + 2H+

References

A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 4-Bromo-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Experimental Design

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the synthesis of complex heterocyclic molecules, such as derivatives of 4-Bromo-5-nitrobenzo[d]thiazole, is of significant interest in medicinal chemistry and materials science. The choice of the palladium catalyst is paramount to the success of this transformation, directly influencing reaction yield, time, and overall efficiency. This guide provides a comparative overview of common palladium catalysts applicable to the Suzuki coupling of this compound, with supporting data from analogous systems, detailed experimental protocols, and a visualization of the catalytic cycle.

Performance Comparison of Palladium Catalysts

Catalyst SystemSubstrate AnalogueBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ 5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane802High[1]
Pd(PPh₃)₄ 1-chloro-2-nitrobenzenePhenylboronic acidNa₂CO₃MeOH/H₂O (4:1)MW-Excellent
Pd(OAc)₂ / SPhos Aryl BromideArylboronic acidK₃PO₄n-ButanolRT-100-Good to Excellent
Pd₂(dba)₃ (ligand-free) 2-(2-Bromo-4-methylphenyl)benzo[d]thiazolePhenylboronic acidNa₂CO₃Dioxane/H₂OReflux468[2]
Pd(OAc)₂ (ligand-free) 2-(2-Bromo-4-methylphenyl)benzo[d]thiazolePhenylboronic acidNa₂CO₃Dioxane/H₂OReflux-65[2]
Pd(PCy₃)₂ 5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80-Modest[1]
Pd(PPh₃)₂Cl₂ 5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80-Lower[1]

Note: The yields are reported as described in the cited literature ("High," "Excellent," "Good to Excellent," "Modest," "Lower") and may vary depending on the specific boronic acid and reaction conditions. This table serves as a guide for catalyst selection based on performance with structurally related compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki coupling reactions using some of the catalysts listed above.

Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from the Suzuki coupling of a bromo-indazole derivative, a heteroaromatic system with some similarities to the target benzothiazole.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Anhydrous dimethoxyethane (DME) (10 mL)

    • Water (2.5 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(dppf)Cl₂.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous DME to the flask, followed by an aqueous solution of K₂CO₃.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Free Suzuki Coupling using Pd₂(dba)₃

This protocol is based on the ligand-free coupling of a hindered 2-arylbenzothiazole derivative, which suggests that the benzothiazole nitrogen may play a role in coordinating the palladium catalyst.[2]

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.1 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 mmol, 10 mol% Pd)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (6 mL)

    • Water (3 mL)

  • Procedure:

    • In an oven-dried round-bottom flask, combine this compound, the arylboronic acid, Pd₂(dba)₃, and Na₂CO₃.

    • Add 1,4-dioxane and water to the mixture.

    • Bubble argon gas through the reaction mixture for 5 minutes.

    • Heat the mixture to reflux under an argon atmosphere for 4 hours.[2]

    • Monitor the reaction by TLC.

    • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal DiarylPd R¹-Pd(II)L₂-R² Transmetal->DiarylPd Boronate R²-B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., OH⁻) BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + Base RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki coupling of this compound. While catalysts like Pd(dppf)Cl₂ have shown high efficacy in the coupling of similar nitrogen-containing heterocycles, ligand-free systems utilizing Pd₂(dba)₃ or Pd(OAc)₂ may also be effective, potentially leveraging the coordinating ability of the benzothiazole nitrogen.[1][2] For challenging couplings, catalysts with bulky, electron-rich phosphine ligands such as SPhos are often employed. The provided protocols offer a starting point for experimental design, and optimization of the base, solvent, and temperature will likely be necessary to achieve the highest yields for specific substrate combinations. The visualized catalytic cycle serves as a conceptual framework for understanding the reaction mechanism and guiding these optimization efforts.

References

Unveiling the Anticancer Potential of Substituted Benzothiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] While specific research on 4-Bromo-5-nitrobenzo[d]thiazole derivatives remains nascent, the broader family of substituted benzothiazoles offers a wealth of data on their efficacy against various cancer cell lines. This guide provides a comparative overview of the in vitro anticancer activity of several benzothiazole derivatives, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field.

Comparative Anticancer Activity of Benzothiazole Derivatives

The anticancer activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted benzothiazole derivatives against different human cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference Compound
Indole based hydrazine carboxamide benzothiazole derivativeHT29 (Colon)0.015-
H460 (Lung)0.28-
A549 (Lung)1.53-
MDA-MB-231 (Breast)0.68-
Pyridine containing pyrimidine derivativeColo205 (Colon)5.04Etoposide
U937 (Lymphoma)13.9Etoposide
MCF-7 (Breast)30.67Etoposide
A549 (Lung)30.45Etoposide
2-(2-((4-nitrobenzyl)oxy)phenyl)benzo[d]thiazole (A4)A431 (Skin)>10-
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7)A431 (Skin)1.25 ± 0.11-
A549 (Lung)1.89 ± 0.15-
H1299 (Lung)2.54 ± 0.23-
4-oxothiazolidin-2-ylidene derivative 3HepG-2 (Liver)2.06Doxorubicin
MCF-7 (Breast)0.73Doxorubicin
4-oxothiazolidin-2-ylidene derivative 8HepG-2 (Liver)2.21Doxorubicin
MCF-7 (Breast)0.77Doxorubicin

This table presents a selection of data from the search results. The specific structures of the "Indole based hydrazine carboxamide benzothiazole derivative" and "Pyridine containing pyrimidine derivative" are detailed in the cited literature.[1]

Experimental Protocols

The evaluation of the in vitro anticancer activity of benzothiazole derivatives typically involves a series of standardized cell-based assays. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for 48-72 hours. A control group with untreated cells is also maintained.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the benzothiazole derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early and late apoptotic cells.

  • Cell Treatment: Cells are treated with the benzothiazole derivatives for a defined period.

  • Staining: The treated cells are harvested, washed, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the research process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 4-Bromo-5- nitrobenzo[d]thiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mtt_assay MTT Assay for Cytotoxicity (IC50) characterization->mtt_assay cell_lines Panel of Human Cancer Cell Lines cell_lines->mtt_assay apoptosis Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle western_blot Western Blot (Protein Expression) apoptosis->western_blot cell_cycle->western_blot

Caption: Experimental workflow for evaluating anticancer activity.

signaling_pathway cluster_pathway Potential Signaling Pathway Inhibition derivative Benzothiazole Derivative akt AKT derivative->akt inhibits erk ERK derivative->erk inhibits proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis inhibits erk->proliferation

Caption: Inhibition of AKT and ERK signaling pathways.[3]

The strategic placement of bromo and nitro groups on the benzo[d]thiazole scaffold is anticipated to modulate its chemical reactivity and biological activity. The bromine atom can act as a leaving group for nucleophilic aromatic substitution, allowing for the synthesis of diverse derivatives, while the nitro group can be reduced to an amino group for further functionalization.[4] These modifications provide a versatile platform for developing novel anticancer agents with potentially enhanced efficacy and selectivity. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of 4-Bromo-5-nitrobenzo[d]thiazole Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship (SAR) of 4-bromo-5-nitrobenzo[d]thiazole analogs reveals their potential as potent antimicrobial and anticancer agents. The strategic placement of the bromo and nitro groups on the benzothiazole core creates a scaffold with significant biological activity, which can be further modulated by substitutions at other positions of the heterocyclic ring.

The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological properties.[1] The introduction of a bromine atom at the 4-position and a nitro group at the 5-position of the benzothiazole ring system has been explored as a strategy to enhance its therapeutic potential. Generally, the presence of electron-withdrawing groups, such as halogens and nitro groups, on the benzothiazole ring has been shown to influence the biological activity of these compounds.[2]

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity , the presence of a halogen, such as bromine or chlorine, on the benzothiazole ring has been associated with enhanced antibacterial and antifungal properties.[3][4] For instance, chloro-substituted benzothiazoles have demonstrated notable antibacterial activity.[4] It is plausible that the 4-bromo substitution in the target scaffold contributes significantly to its antimicrobial potential. The nitro group, being a strong electron-withdrawing group, is also a common feature in antimicrobial compounds and likely enhances the activity of the this compound core.

In the context of anticancer activity , nitro-substituted benzothiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, 2-amino-6-nitrobenzothiazole has been used as a starting material for the synthesis of compounds with anticancer properties.[5][6] The SAR studies on other benzothiazole series have indicated that the position and nature of substituents play a crucial role in their anticancer potency.[7] Therefore, it is anticipated that modifications at the 2-position of the this compound scaffold would significantly impact its cytotoxic profile.

Quantitative Biological Data

To provide a comparative perspective, the following table summarizes the biological activity of various substituted benzothiazole analogs from the literature. It is important to note that these compounds are not direct analogs of this compound but share the core benzothiazole structure with relevant substitutions, offering insights into the potential activity of the target scaffold.

Compound IDSubstitution PatternBiological ActivityCell Line / OrganismIC50 / MIC (µM)Reference
T2 6-Nitro-benzothiazol-2-yl-amine derivativeAnticancerMCF-7Data not specified[8]
4n 2-Bromo, 5-Nitro-2-phenylbenzothiazole derivativeAntiproliferativeParaganglioma CellsLess active[7]
13b 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamideAnticancerTumorigenic cell linesPotent in vivo[5]
- 5-Nitro-2-(4-methoxyphenyl)benzothiazoleTopoisomerase I inhibitor-Active[6]
4i Thiazole aminoguanidine analogAntibacterialMRSA8 µg/mL[9]

Note: The data presented is from various sources and for different benzothiazole scaffolds. A direct comparison of potency requires standardized testing conditions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of benzothiazole derivatives, based on methodologies reported in the literature.

General Synthesis of Substituted Benzothiazoles

A common method for the synthesis of 2-amino-substituted benzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.

Step 1: Synthesis of 6-substituted-1,3-benzothiazol-2-amine A mixture of a 4-substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) is prepared in glacial acetic acid (20 mL) and cooled. To this stirred solution, bromine (0.01 mol) is added dropwise at 10°C. The stirring is continued for an additional 3 hours. The resulting hydrobromide salt is filtered, washed with acetic acid, and dried. The dried salt is then dissolved in hot water and neutralized with an aqueous ammonia solution (25%). The precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent like benzene to yield the 6-substituted-1,3-benzothiazol-2-amine.[8]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

  • After incubation, the plates are examined for visible signs of microbial growth (turbidity).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Visualizing Methodologies and Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Aniline Substituted Aniline Mixing Mixing in Glacial Acetic Acid Aniline->Mixing KSCN Potassium Thiocyanate KSCN->Mixing Br2 Bromine Bromination Bromination at 10°C Br2->Bromination Mixing->Bromination Cooling Stirring Stirring Bromination->Stirring Filtration Filtration of Hydrobromide Salt Stirring->Filtration Neutralization Neutralization with NH3 Filtration->Neutralization Recrystallization Recrystallization Neutralization->Recrystallization Product 2-Amino-Substituted Benzothiazole Recrystallization->Product

Caption: General workflow for the synthesis of 2-amino-substituted benzothiazoles.

SAR_Concept cluster_substituents Substituents at Position 2 cluster_activity Biological Activity Core This compound Core R1 Alkyl Groups Core->R1 Modification R2 Aryl Groups Core->R2 Modification R3 Heterocyclic Moieties Core->R3 Modification Antimicrobial Antimicrobial R1->Antimicrobial Influences Anticancer Anticancer R1->Anticancer Influences R2->Antimicrobial Influences R2->Anticancer Influences R3->Antimicrobial Influences R3->Anticancer Influences

Caption: Conceptual diagram of the structure-activity relationship for this compound analogs.

References

Safety Operating Guide

Safe Disposal of 4-Bromo-5-nitrobenzo[d]thiazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Bromo-5-nitrobenzo[d]thiazole, a chemical compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this hazardous material.

Hazard Identification and Immediate Safety Precautions

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Immediate Actions in Case of Exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

When handling this compound, all personnel must wear the following personal protective equipment to minimize exposure:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill, then transfer the absorbent material to a labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined below.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step-by-Step Disposal Workflow:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

    • Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or the waste disposal company.

  • Contacting a Waste Disposal Service:

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the full chemical name and any available hazard information.

  • Incineration (Preferred Professional Method):

    • Professional disposal facilities will likely use high-temperature incineration with appropriate flue gas scrubbing to destroy the compound and prevent the release of harmful substances like nitrogen oxides, sulfur oxides, and hydrogen bromide.[3]

Experimental Neutralization (For Informational Purposes - To be performed by trained professionals only):

While not recommended for routine laboratory disposal, chemical neutralization can be a method for treating halogenated and aromatic compounds. One such method involves Fenton's reagent, which can break down these compounds into less toxic substances. This process is complex, exothermic, and should only be attempted by highly trained personnel in a controlled setting.

Parameter Value/Procedure
Reagent Fenton's Reagent (Fe²⁺ solution and hydrogen peroxide)
Procedure Slowly add the halogenated compound to the Fenton's reagent solution with constant stirring and cooling. The reaction is exothermic and can be vigorous.
Caution This method can produce hazardous byproducts and should only be performed by qualified professionals with appropriate safety measures in place.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

cluster_0 Initial Handling & Collection cluster_1 Disposal Pathway cluster_2 Emergency Procedures A Generate this compound Waste B Collect in a Labeled, Sealed, Compatible Container A->B C Store in a Designated, Ventilated Secondary Containment Area B->C D Contact Institutional EHS or Licensed Waste Disposal Company C->D E Package Waste According to Professional Instructions D->E F Transfer to Licensed Disposal Facility for Incineration E->F G Spill or Exposure Occurs H Follow Spill Management Protocol G->H Spill I Administer First Aid and Seek Medical Attention G->I Exposure

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment for 4-Bromo-5-nitrobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols for the handling and disposal of 4-Bromo-5-nitrobenzo[d]thiazole are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals. The following recommendations are based on the known hazards of structurally similar nitroaromatic and halogenated compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon its availability for definitive guidance.

Hazard Assessment

Based on data from analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[6]

Nitro compounds can also be shock-sensitive and may pose an explosion risk when heated.[7][8][9]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesChemical-resistant gloves (e.g., Neoprene, Butyl rubber, or Viton™). Heavy-duty nitrile gloves may be acceptable for incidental contact.To prevent skin contact and absorption. Standard disposable nitrile gloves may not offer sufficient protection against all chemicals.[7][8] It is crucial to inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A face shield should be worn over safety goggles, especially when there is a splash hazard or when handling larger quantities.To protect eyes from dust particles and splashes.[7][10]
Body Protection Laboratory CoatFlame-resistant lab coat.To protect skin and personal clothing from contamination. A flame-resistant coat is recommended due to the potential flammability of related nitro compounds.[7]
Respiratory Protection RespiratorA NIOSH/MSHA-approved respirator is necessary if engineering controls cannot maintain exposure below permissible limits, or if irritation is experienced.[8][10]To prevent inhalation of harmful dust or vapors, especially when handling the solid compound outside of a fume hood.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational workflow is paramount when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult SDS prep2 Assemble PPE prep1->prep2 prep3 Prepare Engineering Controls (Fume Hood) prep2->prep3 handle1 Work within a certified chemical fume hood prep3->handle1 Begin Experiment handle2 Weigh and transfer compound carefully handle1->handle2 handle3 Avoid generating dust handle2->handle3 handle4 Keep container tightly closed when not in use handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 Conclude Experiment clean2 Properly doff and dispose of PPE clean1->clean2 clean3 Wash hands thoroughly clean2->clean3 cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal waste_solid Solid Chemical Waste seg_solid Halogenated Solid Waste Container waste_solid->seg_solid waste_liquid Liquid Chemical Waste seg_liquid Halogenated Liquid Waste Container waste_liquid->seg_liquid waste_ppe Contaminated PPE seg_ppe Hazardous Waste Bag waste_ppe->seg_ppe disp_final Arrange for pickup by certified hazardous waste disposal service seg_solid->disp_final seg_liquid->disp_final seg_ppe->disp_final

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.